Artemisinin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAFEHZUWYNDE-NNWCWBAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040652 | |
| Record name | Artemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63968-64-9 | |
| Record name | Artemisinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63968-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Artemisinin [INN] | |
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| Record name | Artemisinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13132 | |
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| Record name | artemisinin | |
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| Record name | Artemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.458 | |
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| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARTEMISININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RMU91N5K2 | |
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Chemical and Physical Properties of Artemisinin
Molecular Structure and Formula
Artemisinin (B1665778) is a sesquiterpene lactone, a class of naturally occurring compounds built from three isoprene (B109036) units. chemicalbook.com Its molecular structure is complex and unique, featuring a tetracyclic skeleton that includes an unusual 1,2,4-trioxane (B1259687) ring. wikipedia.org This endoperoxide bridge within the trioxane (B8601419) ring is the critical functional group responsible for its biological activity. chemicalbook.comwikipedia.org
The empirical and molecular formula for this compound is:
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₅ |
| Molecular Weight | 282.33 g/mol nih.gov |
| IUPAC Name | (3R,5aS,6R,8aS,9R,12S,12aR)-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one wikipedia.org |
This data is interactive. Click on the headers to sort.
Physical Characteristics
This compound presents as colorless needles or a white crystalline powder. chemicalbook.com A key challenge in its formulation is its poor solubility. It is practically insoluble in water but is very soluble in solvents like dichloromethane (B109758) and freely soluble in acetone (B3395972) and ethyl acetate (B1210297). chemicalbook.commdpi.com Despite containing a chemically sensitive endoperoxide group, this compound is remarkably stable under heat, showing no significant decomposition until its melting point. mdpi.com
| Physical Property | Description |
| Appearance | Colorless needles or white crystalline powder chemicalbook.com |
| Melting Point | 150–157 °C chemicalbook.commdpi.com |
| Solubility | Practically insoluble in water; very soluble in dichloromethane; freely soluble in acetone and ethyl acetate chemicalbook.com |
| Stability | Thermally stable up to its melting point, but unstable in the presence of acid or alkali mdpi.com |
This data is interactive. Click on the headers to sort.
Oxidation to Artemisinic Aldehyde
Dihydroartemisinic Aldehyde Dehydrogenase (ALDH1) Role
Spectroscopic Data
The complex structure of this compound was elucidated using various spectroscopic techniques. X-ray crystallography was essential in confirming its absolute stereochemistry and the presence of the novel trioxane ring system. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the connectivity and spatial arrangement of the hydrogen and carbon atoms in the molecule. Mass Spectrometry (MS) confirms its molecular weight and can be used to analyze its fragmentation patterns. Infrared (IR) spectroscopy helps identify key functional groups, such as the carbonyl (C=O) group of the lactone ring and the C-O bonds of the ether and peroxide linkages.
Molecular Mechanisms of Action of Artemisinin and Derivatives
Endoperoxide Bridge Activation and Radical Generation
The prevailing mechanism for artemisinin's action begins with the activation of its endoperoxide bridge, a process catalyzed by intra-parasitic iron. nih.govumich.edu This activation is a prerequisite for its therapeutic effects, as derivatives lacking the endoperoxide bridge are devoid of antimalarial activity. nih.gov The activation process is selective for parasite-infected cells due to their high concentration of iron, a byproduct of hemoglobin digestion. nih.gov
The activation of This compound (B1665778) is initiated by its interaction with a source of ferrous iron (Fe²⁺). nih.govmdpi.com Within the malaria parasite, the primary source of this iron is heme, which is released in large quantities during the digestion of host hemoglobin in the parasite's food vacuole. nih.govnih.gov While free Fe²⁺ can also catalyze the reaction, studies have shown that heme is a much more efficient activator of this compound. mdpi.com
The interaction involves a reductive scission model where the Fe²⁺ from heme donates an electron to the endoperoxide bridge. nih.govnih.gov This electron transfer event leads to the cleavage of the O-O bond in the peroxide bridge, a critical step that transforms the relatively stable this compound molecule into highly reactive intermediates. nih.govbiorxiv.org Spectrophotometric analysis of the this compound-heme interaction shows a characteristic decrease in the heme Soret band and the appearance of a new peak, indicating a significant structural change and decomposition of the porphyrin ring. mdpi.comnih.gov This heme-artemisinin interaction is irreversible and covalent. tandfonline.com
The cleavage of the endoperoxide bridge results in the formation of an initial oxygen-centered radical. nih.gov This species is highly unstable and rapidly rearranges through a series of reactions to produce more stable, but still highly reactive, carbon-centered radicals. nih.govmdpi.compatsnap.com Due to the asymmetry of the endoperoxide bridge, this rearrangement can produce either a primary or a secondary carbon-centered radical, both of which have been detected experimentally. nih.gov
These this compound-derived free radicals are the primary effectors of the drug's cytotoxic activity. nih.govasm.org In addition to carbon-centered radicals, the reaction cascade can also generate various reactive oxygen species (ROS), such as hydroxyl radicals, through processes like Fenton-type reactions. nih.govasm.org Both the carbon-centered radicals and ROS are highly reactive and can inflict widespread, indiscriminate damage on a variety of essential biomolecules within the parasite. patsnap.com
Table 1: Key Events in this compound Activation
| Step | Description | Key Molecules Involved | Outcome |
|---|---|---|---|
| 1. Initial Interaction | This compound enters the parasite and interacts with an iron source. | This compound, Ferrous Iron (Fe²⁺), Heme | Formation of an this compound-iron complex. |
| 2. Reductive Scission | Electron transfer from Fe²⁺ to the endoperoxide bridge. | Endoperoxide bridge, Fe²⁺ | Cleavage of the O-O bond. nih.gov |
| 3. Radical Formation | Rearrangement of the unstable intermediate. | Oxygen-centered radical | Generation of stable, yet highly reactive, carbon-centered free radicals. nih.govpatsnap.com |
| 4. ROS Generation | Secondary reactions involving the activated drug and cellular components. | Drug intermediates, O₂ | Production of reactive oxygen species (ROS) like hydroxyl radicals. nih.govasm.org |
Mechanisms in Other Biological Systems (Preclinical Research)
Anticancer Molecular Mechanisms
Beyond its antimalarial properties, this compound and its derivatives have demonstrated significant anticancer activities in both in vitro and in vivo preclinical models. frontiersin.orgnih.govresearchgate.net The underlying mechanisms are diverse and involve the modulation of multiple cellular signaling pathways, reflecting the multi-target nature of these compounds. frontiersin.orgnih.gov
A primary mechanism of this compound's anticancer effect is the induction of various forms of cell death. This includes:
Apoptosis : Artemisinins can induce apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspases and the release of cytochrome C. researchgate.net
Ferroptosis : This is an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides. researchgate.net The iron-dependent activation of this compound aligns well with this mechanism, and artemisinins have been shown to induce ferroptotic cell death in cancer cells.
Autophagy : Artemisinins can also induce autophagy, a cellular process of self-digestion that can lead to cell death in some contexts. nih.govnih.gov
Furthermore, artemisinins have been shown to affect cancer cell metabolism, including both glucose and lipid metabolism. nih.gov They can also inhibit cancer cell proliferation and metastasis by interfering with signaling pathways such as the Wnt/β-catenin pathway. The ability of artemisinins to target multiple hallmarks of cancer simultaneously makes them promising candidates for further investigation as anticancer agents. researchgate.net
Apoptotic Cell Death Induction
Apoptosis, or programmed cell death, is a primary mechanism through which this compound and its derivatives exert their anticancer effects. mdpi.comresearchgate.net The process is largely dependent on the generation of reactive oxygen species (ROS), which occurs when the endoperoxide bridge of the this compound molecule is cleaved by intracellular ferrous iron (Fe²⁺). nih.gov This production of ROS triggers both the intrinsic and extrinsic apoptotic pathways.
The intrinsic, or mitochondrial, pathway is a significant route for this compound-induced apoptosis. researchgate.net ROS generation leads to the depolarization of the mitochondrial membrane, making it permeable. frontiersin.org This event facilitates the release of cytochrome c into the cytoplasm, which then activates caspase-9 and subsequently the executioner caspase-3, leading to DNA fragmentation and cell death. nih.gov The process can be influenced by the manipulation of anti-apoptotic proteins like Bcl-2. researchgate.net
In the extrinsic pathway, this compound derivatives such as artesunate (B1665782) (ARTS) and dihydrothis compound (B1670584) (DHA) have been shown to upregulate the expression of death receptors like DR4 and DR5 on cancer cells. nih.gov This increased expression enhances the cells' sensitivity to apoptosis-inducing ligands. Furthermore, artemisinins can inhibit the expression of anti-apoptotic proteins like c-FLIP, leading to the activation of caspase-8 and caspase-3, which culminates in apoptosis. nih.gov For instance, in human colon cancer cell lines, DHA treatment was found to induce apoptosis in a normoxic environment, a process dependent on the expression of Bax/Bak proteins. mdpi.com
Non-Apoptotic Cell Death (Oncosis, Autophagy, Ferroptosis)
This compound and its derivatives can induce several forms of non-apoptotic regulated cell death, including oncosis, autophagy, and ferroptosis. nih.govresearchgate.netresearchgate.net These mechanisms provide alternative pathways to eliminate cancer cells, particularly those resistant to apoptosis.
Oncosis: This form of cell death is characterized by cellular swelling and membrane blebbing. While less studied than other mechanisms, some reports indicate that artemisinins can induce an oncosis-like cell death in certain cancer models. researchgate.net
Autophagy: Also known as type II programmed cell death, autophagy is a cellular recycling process that artemisinins can modulate to induce cell death. mdpi.com For example, DHA was found to activate autophagy in human esophageal squamous cell lines by inhibiting the Akt/mTOR signaling pathway. mdpi.com Similarly, artesunate has been shown to promote autophagy in human colon cancer cells by activating endoplasmic reticulum stress and the unfolded protein response (UPR) via the IRE1α pathway. mdpi.com
Ferroptosis: This is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. mdpi.comnih.gov Artemisinins are potent inducers of ferroptosis. researchgate.net The mechanism involves the this compound-induced degradation of ferritin, a key iron-storage protein, which increases the intracellular pool of free iron. researchgate.net This elevated iron level, combined with the ROS generated from the activation of the endoperoxide bridge, leads to extensive lipid peroxidation and subsequent cell death. nih.govresearchgate.net This process can be further enhanced by suppressing the Nrf2-ARE pathway, which is involved in antioxidant responses. nih.gov
Regulation of Cancer Cell Metabolism (Glucose, Lipid)
Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. This compound and its derivatives can interfere with these pathways, particularly glucose and lipid metabolism, to exert their anticancer effects. frontiersin.orgnih.gov
Glucose Metabolism: Many cancer cells rely on aerobic glycolysis, a phenomenon known as the Warburg effect. Artemisinins can inhibit this process. Dihydrothis compound (DHA) has been shown to downregulate the expression of pyruvate (B1213749) kinase M2 (PKM2), a key glycolytic enzyme, thereby inhibiting glucose uptake and lactate (B86563) production. frontiersin.org Furthermore, DHA can suppress the Akt/mTOR signaling pathway, which reduces the synthesis of glucose transporters and limits glucose uptake and ATP production. frontiersin.org
Lipid Metabolism: The reprogramming of lipid metabolism is crucial for cancer cell membrane synthesis and energy production. nih.govmdpi.com Artemisinins can disrupt these processes. They have been shown to promote the β-oxidation of fatty acids while inhibiting fatty acid synthesis. frontiersin.org These compounds can also reduce the levels of total cholesterol (TC) and triglycerides (TG) and promote the conversion of cholesterol to cholic acid. frontiersin.org One derivative, ART1, was found to induce ferroptosis by directly targeting HSD17B4, a protein essential for lipid metabolism, and inducing lipid peroxidation. researchgate.net
Immunosuppression and Cancer Stem Cell Modulation
Artemisinins can influence the tumor microenvironment by modulating immune responses and targeting cancer stem cells (CSCs), which are responsible for tumor initiation, metastasis, and recurrence. researchgate.netnih.gov
Immunosuppression: this compound and its derivatives exhibit immunosuppressive properties within the tumor context. nih.gov this compound can hamper tumor growth by promoting the activation of T cells while suppressing the immunosuppressive functions of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.gov This leads to a decrease in the frequency of MDSCs and Tregs and an increase in cytotoxic T lymphocytes. nih.gov This modulation of the immune system can create a less favorable environment for tumor progression. oncotarget.com
Cancer Stem Cell Modulation: Several studies indicate that artemisinins have an anti-stem cell effect. researchgate.net They have been shown to inhibit the propagation of CSCs. For example, this compound treatment can significantly reduce the expression of CSC markers such as Sox2, Oct4, and Nanog. This targeting of CSCs is a critical aspect of their potential to prevent cancer relapse and metastasis.
Antimicrobial Mechanisms (Preclinical Studies)
The primary antimicrobial mechanism of this compound, particularly against the malaria parasite Plasmodium falciparum, is linked to its endoperoxide bridge. frontiersin.orgnih.gov It is widely accepted that the drug is activated by heme, which is derived from the parasite's digestion of hemoglobin, or by intracellular iron. nih.gov This interaction cleaves the endoperoxide bridge, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals. frontiersin.org These highly reactive molecules then damage a multitude of parasite proteins, lipids, and other cellular components, leading to parasite death. mdpi.com
Beyond its antimalarial activity, this compound and its derivatives have shown antibacterial effects in preclinical models. They can increase the permeability of the bacterial membrane and inhibit bacterial respiratory metabolism. researchgate.net Furthermore, derivatives like artesunate can enhance the efficacy of conventional antibiotics. For instance, artesunate has been found to sensitize E. coli to β-lactam antibiotics by inhibiting the expression of the AcrB efflux pump. frontiersin.org A newer derivative, DHA27, was shown to enhance the effect of aminoglycoside antibiotics against Pseudomonas aeruginosa by inhibiting the mRNA expression of enzymes that modify and inactivate these antibiotics. frontiersin.org
Immunomodulatory Mechanisms (Preclinical Studies)
This compound and its derivatives possess significant immunomodulatory and anti-inflammatory properties, which have been observed in various preclinical studies. frontiersin.orgnih.gov These effects are mediated through the regulation of both innate and adaptive immune cells and their signaling pathways. tandfonline.comresearchgate.net
These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-2. frontiersin.orgasm.org A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. frontiersin.org Artemisinins can suppress the activation of the NF-κB pathway, thereby downregulating the expression of numerous downstream inflammatory genes. frontiersin.org
In terms of adaptive immunity, artemisinins can modulate T-cell responses. They have been shown to inhibit the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development and function of immunosuppressive regulatory T cells (Tregs), which helps to balance the Treg/Th17 ratio. mdpi.comfrontiersin.org They can also suppress B cell activation and the production of antibodies. frontiersin.org This broad range of immunomodulatory activities is achieved by influencing several key signaling pathways, including MAPK, PI3K/AKT/mTOR, and JAK/STAT. frontiersin.org
Data Tables
Table 1: Effects of this compound and Derivatives on Cancer Cell Lines
This table is interactive. You can sort and filter the data.
| Compound | Cancer Type | Cell Line(s) | Observed Effect(s) | Key Pathway(s) | Citation(s) |
|---|---|---|---|---|---|
| Dihydrothis compound | Colon Cancer | HCT116 | Induces apoptosis in normoxia | Bax/Bak dependent | mdpi.com |
| Dihydrothis compound | Liver Cancer | Hep3B, Huh7, PLC/PRF/5, HepG2 | Induces ferroptosis and apoptosis | - | mdpi.com |
| This compound | Lung Cancer | A549, H1299 | Induces apoptosis | - | mdpi.com |
| Artesunate | Colon Cancer | SW480, HCT116 | Induces autophagy and cell death | IRE1α/UPR | mdpi.com |
| Dihydrothis compound | Esophageal Cancer | TE-1, Eca109 | Activates autophagy | Akt/mTOR | mdpi.com |
| Artesunate | Hepatocellular Carcinoma | HepG2 | Upregulates DR4 expression | Extrinsic Apoptosis | nih.gov |
Table 2: Immunomodulatory and Antimicrobial Effects of this compound Derivatives
This table is interactive. You can sort and filter the data.
| Compound | Target Organism/System | Model | Observed Effect(s) | Key Mechanism(s) | Citation(s) |
|---|---|---|---|---|---|
| This compound/DHA | Immune System (Colon) | In vitro | Upregulates IL-8, inhibits Th1/Th17 differentiation | - | mdpi.com |
| Dihydrothis compound | Immune System (Colon) | In vitro | Induces Treg proliferation | - | mdpi.com |
| This compound | Immune System (Tumor) | In vivo (4T1) | Promotes T-cell activation, decreases Tregs and MDSCs | - | nih.gov |
| Artesunate | E. coli | In vitro | Enhances sensitivity to β-lactam antibiotics | Inhibition of AcrB efflux pump | frontiersin.org |
| DHA27 | P. aeruginosa | In vitro | Enhances sensitivity to aminoglycosides | Inhibition of AME mRNA expression | frontiersin.org |
| Artemether (B1667619) | Immune System | In vivo | Limits T-cell proliferation, reduces IL-2 | - | frontiersin.org |
Mechanisms of Artemisinin Resistance
Cellular and Biochemical Mechanisms of Resistance
The development of artemisinin (B1665778) resistance is not attributed to a single factor but rather a combination of interconnected cellular and biochemical changes. These adaptations primarily revolve around reducing the drug's activation, mitigating its damaging effects, and repairing the harm it causes.
Altered Hemoglobin Catabolism and Reduced this compound Activation
The activation of this compound is a critical step in its parasiticidal action and is heavily reliant on the parasite's metabolic processes, particularly the digestion of host hemoglobin. researchgate.netmdpi.com Inside its food vacuole, the parasite breaks down hemoglobin, releasing heme, which is rich in ferrous iron. plos.orgresearchgate.net This iron is believed to react with the endoperoxide bridge of the this compound molecule, triggering the generation of reactive oxygen species (ROS) and other cytotoxic intermediates that damage parasite components. researchgate.netplos.org
A primary mechanism of resistance involves a reduction in the parasite's uptake and degradation of hemoglobin. researchgate.netmdpi.comasm.org This leads to lower intracellular concentrations of heme, and consequently, less activation of this compound. researchgate.netmdpi.comnih.gov Mutations in the Plasmodium falciparum Kelch13 (PfK13) protein are strongly associated with this phenomenon. mdpi.comnih.govasm.org These mutations appear to decrease the rate of hemoglobin endocytosis, thereby limiting the availability of heme for drug activation. asm.orgasm.org Evidence also points to the involvement of other genes in this process, such as those encoding for the adaptor protein 2μ (AP-2μ) and upstream binding protein 1 (UBP1), which also play roles in hemoglobin uptake. researchgate.netmdpi.com
Table 1: Key Proteins and their Role in Hemoglobin Catabolism and this compound Activation
| Protein | Function in Wild-Type Parasite | Impact of Mutation on this compound Resistance |
|---|---|---|
| PfK13 | Involved in the endocytosis of hemoglobin. mdpi.comnih.gov | Mutations reduce hemoglobin uptake, leading to decreased this compound activation. mdpi.comasm.orgnih.gov |
| AP-2μ | Participates in hemoglobin endocytosis. mdpi.com | Mutations can affect hemoglobin uptake, potentially reducing drug activation. mdpi.com |
| UBP1 | Involved in hemoglobin endocytosis. mdpi.com | Mutations may alter hemoglobin processing and decrease this compound efficacy. researchgate.net |
| Pfcoronin | Plays a role in endocytosis. nih.gov | Mutations may block this compound activation. mdpi.comnih.gov |
Enhanced Antioxidant Function of Parasites
This compound's primary mode of action is the generation of oxidative stress through the production of ROS. plos.org Therefore, an enhanced ability of the parasite to neutralize these harmful oxidants is a key resistance strategy. nih.gov Resistant parasites often exhibit an upregulation of their antioxidant defense systems. plos.orgasm.org This includes enzymes that are part of the thioredoxin system, which is crucial for detoxifying reactive oxygen metabolites and maintaining redox balance within the parasite. nih.gov
Mutations in the PfK13 protein have been linked to an increased antioxidant capacity in resistant parasites. mdpi.comnih.gov This enhanced defense allows the parasite to better tolerate the oxidative damage inflicted by activated this compound. Studies have shown that parasites with certain PfK13 mutations are better prepared to handle the oxidative stress induced by the drug. asm.org This "pre-prepared" state enables them to more effectively repair and replace proteins damaged by oxidation. asm.org
Increased Protein Damage Repair Mechanisms
The cellular damage caused by this compound is widespread, affecting a multitude of parasite proteins. asm.orgtandfonline.com Consequently, an enhanced capacity to repair or remove these damaged proteins is a vital component of resistance. plos.org Resistant parasites have been shown to upregulate pathways involved in protein damage repair, including molecular chaperones and components of the proteasome-mediated degradation system. plos.orgresearchgate.net
The proteasome is a protein complex that degrades unnecessary or damaged proteins and is essential for maintaining protein homeostasis (proteostasis). asm.org A functional ubiquitin-proteasome system (UPS) is necessary for this compound resistance. By efficiently clearing away alkylated and misfolded proteins, the parasite can mitigate the proteotoxic stress induced by the drug. asm.orgresearchgate.net Some studies suggest that this compound itself may inhibit the proteasome, and mutations that counteract this effect could contribute to resistance. biorxiv.org
Proteostasis Dysregulation
Maintaining protein homeostasis is critical for parasite survival, and its dysregulation is a central feature of this compound resistance. tandfonline.comresearchgate.net This involves a complex interplay of pathways that manage protein folding, trafficking, and degradation.
A significant finding in this compound resistance research is the role of phosphatidylinositol-3-phosphate (PI3P), a signaling lipid. nih.govnih.gov Resistant parasites, particularly those with the C580Y mutation in PfK13, exhibit an expansion of PI3P-containing vesicles originating from the endoplasmic reticulum (ER). researchgate.netnih.govnih.gov The K13 protein normally interacts with phosphatidylinositol-3-kinase (PfPI3K), the enzyme that produces PI3P, potentially targeting it for degradation. nih.gov Mutations in K13 can lead to reduced binding and degradation of PfPI3K, resulting in elevated levels of PI3P. nih.govnih.gov
This amplification of ER-PI3P vesicles is thought to enhance the parasite's ability to cope with protein stress. researchgate.netnih.gov These vesicles are enriched with components of the proteostasis machinery and are disseminated throughout the parasite, effectively distributing the capacity to manage damaged proteins. nih.gov This vesicular expansion is considered a strong predictor of this compound resistance. researchgate.netnih.gov
Table 2: Research Findings on ER-PI3P Vesiculation in this compound Resistance
| Finding | Description | Implication for Resistance |
|---|---|---|
| K13C580Y Mutation | The major this compound resistance mutation, K13C580Y, leads to an expansion of ER-PI3P tubules and vesicles. nih.govnih.gov | Amplified vesiculation enhances the parasite's capacity to manage protein stress. researchgate.net |
| PfPI3K Levels | K13 mutations diminish the degradation of PfPI3K, leading to increased levels of the enzyme and its product, PI3P. nih.govjncasr.ac.in | Elevated PI3P levels drive the increased formation of proteostatic vesicles. researchgate.netnih.gov |
| Vesicle Proteome | The proteome of these amplified vesicles is rich in systems for protein export, quality control, and folding. nih.gov | Provides a mobile and distributed system to counteract this compound-induced proteopathy. researchgate.netnih.gov |
The unfolded protein response (UPR) is a stress response pathway activated by an accumulation of unfolded or misfolded proteins in the ER. plos.orgasm.org Given that this compound causes widespread protein damage, the UPR is a key player in the resistance mechanism. asm.orgmalariaworld.org Transcriptomic studies of resistant parasites have revealed an upregulation of UPR-related genes. plos.org
In this compound-resistant parasites, the UPR appears to be modulated to favor survival. asm.orgasm.org While this compound-sensitive parasites can show a hyperactivation of the UPR that leads to cell death, resistant parasites exhibit a more controlled response that helps to resolve the protein stress. This suggests that early UPR signaling can dictate the parasite's fate upon drug exposure. asm.orgnih.gov The UPR works in concert with the increased PI3P vesiculation and enhanced proteasome function to create a robust system for managing protein damage and ensuring parasite survival in the face of this compound treatment. researchgate.netnih.gov
Autophagy Pathway Activation
Autophagy is a cellular self-degradative process crucial for maintaining homeostasis by recycling macromolecules and degrading misfolded proteins, especially during stress conditions like starvation or oxidative stress. tandfonline.comnih.gov In the context of this compound resistance in Plasmodium falciparum, the autophagy pathway has emerged as a key survival mechanism. tandfonline.comjncasr.ac.in The emergence of resistance is often linked to mutations in the P. falciparum Kelch13 gene, which occur alongside mutations in other genes like the autophagy-related protein PfATG18. tandfonline.comnih.gov
This compound treatment induces endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR) pathway, a known trigger for autophagy. tandfonline.comnih.govresearchgate.net Studies demonstrate that this compound-induced UPR leads to an upregulation of parasite autophagy. researchgate.net This is evidenced by an increase in the formation of autophagosome-like structures, marked by the protein PfATG8, in parasites treated with dihydrothis compound (B1670584) (DHA). researchgate.netnih.gov
Resistant parasite lines, particularly those with the Kelch13 C580Y mutation, exhibit a higher basal expression of autophagy proteins, including PfATG8 and PfATG18, compared to their this compound-sensitive counterparts. tandfonline.comnih.gov This elevated level of autophagy machinery suggests that resistant parasites are better primed to handle the proteotoxic stress induced by this compound. jncasr.ac.in When autophagy is further induced by starvation, the expression of these proteins increases even more in the resistant parasites. tandfonline.comnih.gov The critical role of this pathway is underscored by the finding that resistant parasites are more sensitive to autophagy-specific inhibitors. tandfonline.comnih.gov
The link between Kelch13 mutations and autophagy is also supported by observations that PfK13 mutant parasites show reduced hemoglobin uptake, leading to nutrient-limiting conditions that can induce autophagy. jncasr.ac.innih.gov Furthermore, mutations in PfK13 can lead to an increase in phosphatidylinositol-3-phosphate (PI3P) vesicles, which also stimulates the autophagy pathway. jncasr.ac.in Field isolates often show a co-occurrence of mutations in both PfKelch13 and PfATG18, providing further evidence that autophagy is a central mechanism underpinning this compound resistance. tandfonline.comnih.gov
Table 1: Research Findings on Autophagy Pathway Activation in this compound Resistance
| Finding | Observation in Resistant vs. Sensitive Parasites | Implication for Resistance | Source(s) |
| Basal Protein Expression | ART-resistant isolates (Kelch13C580Y) show elevated basal expression of autophagy proteins (PfATG8, PfATG18). | Resistant parasites are better equipped to manage protein stress. | tandfonline.comnih.gov |
| Autophagosome Formation | Dihydrothis compound (DHA) treatment increases the number of PfATG8-labeled puncta (autophagosomes). | The drug itself activates a survival pathway that resistant parasites exploit. | researchgate.netnih.gov |
| Inhibitor Sensitivity | The IC50 of the autophagy inhibitor MRT68921 is reduced by approximately 2-fold in ART-resistant parasites. | Confirms that autophagy is a key survival mechanism for resistant parasites. | tandfonline.comnih.gov |
| Gene Co-occurrence | Field isolates show a clear association between PfKelch13 mutations (e.g., C580Y) and PfATG18 mutations (e.g., T38I). | Suggests a cooperative role for these genes in establishing the resistance phenotype. | tandfonline.comnih.gov |
Lipid Metabolism Alterations
Alterations in lipid metabolism represent another significant facet of the complex this compound resistance phenotype. asm.org These changes are closely linked to other resistance mechanisms, including vesicular transport and the parasite's response to oxidative stress. asm.orgbiorxiv.org Research indicates that this compound-based drugs can modify the lipid composition of Plasmodium membranes. nih.gov
A key finding is the association between this compound resistance and transcriptional changes in genes involved in vesicular trafficking and the underlying lipid metabolism. biorxiv.org For instance, mutations in PfK13 have been shown to affect the ubiquitination of phosphoinositide 3-kinase (PI3K), leading to its accumulation. biorxiv.org This results in increased levels of phosphatidylinositol-3-phosphate (PI3P) and the formation of PI3P vesicles, which alters processes like hemoglobin endocytosis. biorxiv.org
Chemogenomic profiling has identified specific genetic factors related to lipid metabolism that alter sensitivity to dihydrothis compound (DHA). asm.org These studies highlight the role of acyl-CoA synthetases (ACS) and steroidogenic acute regulatory (StAR)-related lipid transfer proteins. asm.org The dysfunction of these proteins connects the parasite's organellar stress responses to the transport of phospholipids, which in turn affects vesicular trafficking and the export of proteins to the host erythrocyte. asm.org These findings from laboratory studies are consistent with analyses of field isolates, where lipid metabolism components have been identified as critical for altering this compound sensitivity. asm.org The parasite's lipid metabolism is essential for membrane synthesis during its rapid growth and division, and targeting these pathways is considered a promising area for antimalarial chemotherapy. researchgate.net
Table 2: Key Lipid Metabolism Alterations in this compound Resistance
| Alteration | Associated Gene/Protein | Consequence in Resistant Parasites | Source(s) |
| Increased PI3P Vesicles | Phosphoinositide 3-kinase (PI3K) | Altered rate of hemoglobin endocytosis, induction of autophagy. | biorxiv.org |
| Phospholipid Transport | StAR-related lipid transfer proteins | Connects organellar stress responses to vesicular trafficking and protein export. | asm.org |
| Fatty Acid Metabolism | Acyl-CoA synthetase 7 (ACS7) | Dysfunction linked to altered sensitivity to DHA. | asm.org |
| Transcriptional Changes | Various genes | Broad changes in the expression of genes involved in lipid metabolism and vesicular trafficking. | biorxiv.org |
Effects on Cell Cycle Periodicity
This compound and its derivatives primarily affect the ring stage of the parasite's intraerythrocytic life cycle. mdpi.com A crucial mechanism of resistance involves the parasite's ability to alter its cell cycle progression in response to drug pressure. mdpi.com this compound-resistant parasites can enter a state of temporary developmental arrest or quiescence, allowing them to survive exposure to the drug. mdpi.combiorxiv.orgsci-hub.se This phenotype is considered a form of tolerance, where parasites pause their cell cycle and can then resume development once the drug has been cleared from the host's system. sci-hub.se
This ability to arrest the cell cycle is linked to mutations in the K13 gene. nih.govmdpi.com These mutations are associated with a general deceleration of the intraerythrocytic developmental cycle (IDC) and a potential slowing of cell metabolism and translation. biorxiv.orgsci-hub.se By slowing down, the parasite can better withstand the drug-induced stress. sci-hub.se
Recent studies suggest that this response resembles a G1/S checkpoint, a control mechanism that pauses the cell cycle before DNA replication begins. biorxiv.org While key proteins that enforce this checkpoint in other organisms are absent in Plasmodium, evidence points to the existence of a cryptic checkpoint-kinase activity. biorxiv.org This activity may be regulated by a phosphatidylinositol 3-kinase, which is reportedly upregulated in this compound-resistant parasites. biorxiv.org The ability to modulate cell-cycle progression is a critical survival strategy, and inhibiting this checkpoint activity is being explored as a potential way to synergize with this compound-based drugs. biorxiv.org
Table 3: Effects of this compound on Parasite Cell Cycle
| Effect | Description | Relevance to Resistance | Source(s) |
| Cell Cycle Arrest | Resistant parasites can stop their cell cycle in the presence of artemisinins, entering a quiescent or dormant state. | Allows a subpopulation of parasites to survive drug treatment and cause recrudescence. | mdpi.combiorxiv.orgsci-hub.se |
| Stage Specificity | Resistance mechanisms primarily affect the early ring stage of the parasite life cycle. | The drug's main target stage has developed a specific survival strategy. | mdpi.com |
| Checkpoint Activation | The arrest phenotype resembles a G1/S checkpoint, pausing the cycle before DNA replication. | A fundamental cellular process is co-opted for drug survival. | biorxiv.org |
| Developmental Deceleration | K13 mutations are associated with a general slowdown of the parasite's developmental cycle. | Slower metabolism and growth may help parasites withstand drug-induced oxidative stress. | biorxiv.orgsci-hub.se |
Role of Partner Drugs in Resistance Emergence
This compound-based Combination Therapies (ACTs) are the standard treatment for uncomplicated P. falciparum malaria. who.intmmv.org In an ACT, the this compound derivative rapidly reduces the bulk of the parasite biomass in the first three days, while the longer-acting partner drug eliminates the remaining parasites to achieve a full cure and prevent recrudescence. who.intfrontiersin.orgwho.int The efficacy of this strategy hinges on the effectiveness of both components.
The emergence and spread of this compound resistance are significantly facilitated by pre-existing resistance to the partner drug. nih.gov When parasites are resistant to the partner drug, the ACT effectively functions as an this compound monotherapy. nih.gov While this compound alone can clear most parasites, its short half-life means it often cannot clear an entire infection on its own, which is why monotherapy is no longer recommended. sci-hub.sefrontiersin.org If the partner drug is ineffective, the few parasites that survive the initial this compound assault (including any that are partially this compound-resistant) are not cleared and can subsequently cause the infection to return. who.int
This scenario places immense selective pressure on the parasite population, favoring the survival and spread of this compound-resistant mutants. who.intnih.gov In regions like the Greater Mekong Subregion, resistance to multiple partner drugs, including piperaquine (B10710) and mefloquine, has co-emerged with this compound resistance, leading to high rates of ACT treatment failure. who.intnih.gov In parts of Africa, partial resistance to lumefantrine (B1675429) and amodiaquine (B18356) has been observed, raising concerns that these areas could follow a similar trajectory. nih.gov Therefore, monitoring the efficacy of both this compound and its partner drugs is critical for preserving the utility of ACTs and managing the global threat of resistance. mdpi.comwho.int
Table 4: Common ACT Partner Drugs and Resistance Concerns
| Partner Drug | Part of ACT | Status of Resistance | Geographic Area of Concern | Source(s) |
| Piperaquine | Dihydrothis compound-Piperaquine | High-level resistance has spread. | Greater Mekong Subregion (GMS) | frontiersin.orgnih.gov |
| Mefloquine | Artesunate-Mefloquine | High-level resistance has spread. | Greater Mekong Subregion (GMS) | nih.gov |
| Lumefantrine | Artemether-Lumefantrine | Partial resistance observed with known molecular markers present. | Africa (e.g., Uganda, Rwanda) | nih.gov |
| Amodiaquine | Artesunate-Amodiaquine | Partial resistance observed in multiple settings. | Africa | sci-hub.senih.gov |
Synthetic and Biotechnological Production Approaches
Total Chemical Synthesis of Artemisinin (B1665778)
Total chemical synthesis refers to the complete synthesis of this compound from simple, commercially available starting materials. While a significant achievement in organic chemistry, these multi-step processes have historically been complex and not economically viable for large-scale production. google.comnih.gov
Strategies for Peroxide Ring Construction
The construction of the unique 1,2,4-trioxane (B1259687) ring, containing the crucial endoperoxide bridge, is a central challenge in the total synthesis of this compound. mdpi.comresearchgate.net A common strategy involves the peroxidation of unsaturated keto derivatives, which then cyclize to form the this compound core. mdpi.com This often involves the use of singlet oxygen or ozone to introduce the peroxide functionality. mdpi.com For instance, an enol ether intermediate can react with singlet oxygen to form a hydroperoxide, which then undergoes acid-catalyzed cyclization to yield the final this compound structure. mdpi.com Another approach involves the peroxyhydrolysis of epoxides using hydrogen peroxide to introduce the necessary hydroperoxide group. google.com
Semi-Synthetic Approaches from Artemisinic Acid and its Derivatives
To overcome the challenges of total synthesis, semi-synthetic methods starting from more abundant, naturally occurring precursors have been developed. frontiersin.orgnih.gov Artemisinic acid, which is found in much higher concentrations in Artemisia annua than this compound itself, is a key starting material for these more economically viable processes. mdpi.comfrontiersin.org This approach is often inspired by the plant's own biosynthetic pathway. rsc.org
Hydrogenation of Artemisinic Acid to Dihydroartemisinic Acid
The first step in the semi-synthesis of this compound from artemisinic acid is the selective reduction of one of the double bonds to form dihydroartemisinic acid (DHAA). rsc.orggoogle.com This hydrogenation needs to be highly diastereoselective to produce the correct stereoisomer required for the subsequent cyclization. nih.gov Various methods have been developed to achieve this, including the use of transition metal catalysts like rhodium and ruthenium. rsc.orgnih.gov For instance, a ruthenium catalyst, RuCl2(R)-dtbm-Segphos2, has been used for large-scale production. rsc.org An alternative method utilizes a diimide reduction, generated in situ from hydrazine (B178648) and air, which also provides high diastereoselectivity. rsc.orgnih.gov
Singlet Oxygenation and Peroxide Bridge Formation
Following the formation of DHAA, the crucial peroxide bridge is introduced. mdpi.com This is typically achieved through a photooxygenation reaction, where singlet oxygen reacts with DHAA. rsc.orgresearchgate.net Singlet oxygen can be generated photochemically using a photosensitizer, such as tetraphenylporphyrin (B126558) (TPP), and light. mdpi.comrsc.org This reaction forms a hydroperoxide intermediate. acs.org The use of large-scale photochemical reactions presents industrial challenges, leading to the development of alternative methods for generating singlet oxygen, such as the decomposition of hydrogen peroxide with a molybdate (B1676688) catalyst. mdpi.comnih.gov Continuous-flow reactors have also been developed to improve the efficiency and safety of this photochemical step. rsc.orgnih.gov
Continuous-Flow Processes
Continuous-flow chemistry has emerged as a scalable and efficient method for the synthesis of this compound from its precursors. This approach offers significant advantages for large-scale photochemical transformations which are otherwise challenging in traditional batch reactors. google.comrsc.org A key development is a continuous-flow process that converts dihydroartemisinic acid (DHAA), a biological precursor, into this compound. google.comcancer.gov DHAA is particularly attractive as it is considered a waste product in the traditional extraction of this compound from Artemisia annua and can be recovered from the mother liquor. rsc.orgnih.gov
The process involves a one-pot photochemical reaction where a solution of DHAA is passed through tubing wrapped around a light source. google.com This method utilizes photochemically generated singlet oxygen for the initial photooxidation of DHAA. google.comnih.gov This is followed by an acid-mediated cleavage and subsequent oxidation by triplet oxygen to yield this compound. google.com Researchers have optimized this process to achieve short residence times and high efficiency. For instance, one method demonstrated the conversion of DHAA to this compound with a 65% yield. nih.gov Another report highlighted a process with a residence time of less than 12 minutes and a 69% yield. rsc.org
These continuous-flow systems are designed to be simple, inexpensive, and scalable, addressing the need for a steady and affordable supply of this compound. google.comcancer.gov Furthermore, the modular nature of continuous synthesis has been leveraged to produce not only this compound but also other derivatives like β-artemether, β-arteether, and α-artesunate in a linked, multi-step system coupled with continuous purification. rsc.orgrsc.org The entire three-module process to convert DHAA to these active pharmaceutical ingredients (APIs) can be completed in just 46 minutes at a laboratory scale. rsc.org
Green Chemistry Methodologies in Production
Green chemistry principles have been applied to the production of this compound to create more environmentally friendly, low-cost, and efficient syntheses. mpg.deworktribe.com A significant advancement is the use of crude plant extracts from Artemisia annua in a continuous-flow photochemical process. mpg.deresearchgate.net This "literally green" approach utilizes substances from plant waste, specifically the traditionally discarded extract containing dihydroartemisinic acid (DHAA), which is the final biosynthetic precursor to this compound. mpg.denih.gov
A key innovation of this methodology is the use of the plant's own chlorophyll, present in the crude extract, as a natural photosensitizer. mpg.denih.gov This eliminates the need for costly and often environmentally harmful artificial photoactivation agents. mpg.de The process involves reacting the crude plant extract with oxygen, acid, and light. researchgate.net Efficient illumination with visible light (either red or blue) in a continuous-flow setup converts DHAA into this compound in high yield and in a remarkably short time—a transformation that takes the plant weeks can be accomplished in under 15 minutes. mpg.deresearchgate.net This artificial biosynthetic process has been shown to outperform syntheses that use purified reagents. nih.gov
Other green strategies that have been explored include the use of alternative reaction solvents like liquid CO2, combined with a recyclable heterogeneous photosensitizer/acid system. worktribe.com The application of these principles aims to minimize waste, avoid toxic solvents, reduce unnecessary steps, and lower energy consumption, thereby decreasing the environmental and economic costs associated with this compound production. worktribe.com
Engineered Biosynthesis in Heterologous Systems
To overcome the limitations of relying on agricultural production from Artemisia annua, significant research has focused on producing this compound and its precursors in heterologous (non-native) systems through metabolic engineering. tandfonline.com This involves transferring the biosynthetic genes for this compound into well-established industrial organisms, primarily microbes like yeast and E. coli, and alternative plant hosts. nih.govnih.govresearchgate.net
Microbial Fermentation (e.g., Yeast, E. coli)
Microbial fermentation using genetically modified Saccharomyces cerevisiae (yeast) and Escherichia coli has become a leading alternative for producing this compound precursors. nih.govnih.gov These microbes are engineered to produce artemisinic acid, a late-stage precursor that can then be chemically converted to this compound in a semi-synthetic process. researchgate.net This approach provides a potentially more stable, scalable, and cost-effective supply chain. researchgate.net
The core of microbial production lies in extensive pathway engineering. Scientists have successfully engineered the mevalonate (B85504) (MVA) pathway in both yeast and E. coli to increase the supply of the universal terpenoid precursor, farnesyl pyrophosphate (FPP). researchgate.netnih.gov Key genes from A. annua are then introduced into the host microbe. These include:
Amorphadiene (B190566) synthase (ADS) , which converts FPP to amorpha-4,11-diene, the first committed step in the this compound pathway. researchgate.netresearchgate.net
A cytochrome P450 monooxygenase (CYP71AV1) and its partner cytochrome P450 reductase (CPR) , which together perform a complex three-step oxidation of amorpha-4,11-diene to artemisinic acid. researchgate.netnih.gov
To channel more FPP into this new pathway, a crucial strategy involves down-regulating competing pathways. In S. cerevisiae, the gene ERG9 , which encodes squalene (B77637) synthase, is often placed under the control of a repressible promoter. researchgate.netnih.gov Squalene synthase catalyzes the first step in the sterol biosynthesis pathway, a major sink for FPP. researchgate.net By repressing ERG9, more FPP is diverted towards amorphadiene and subsequently artemisinic acid production. nih.gov
Initial efforts in engineered yeast yielded artemisinic acid at titers of up to 100 mg/L. researchgate.net In E. coli, the introduction of the yeast MVA pathway and A. annua genes led to artemisinic acid production at yields up to 105 mg/L. nih.gov Further optimizations, such as replacing yeast genes in the MVA pathway with more active equivalents from Staphylococcus aureus, have led to significant increases in the production of the precursor amorpha-4,11-diene, reaching 27.4 g/L in E. coli. nih.gov
Beyond genetic engineering, optimizing the fermentation process itself is critical for achieving industrial-scale production. The development of fed-batch fermentation processes has been instrumental in increasing yields. researchgate.net In one such process for S. cerevisiae, a defined medium with galactose as both the carbon source and an inducer for the expression of the pathway genes was developed, achieving titers of 1.3 g/L of artemisinic acid. researchgate.net
Further improvements were made by controlling nutrient addition. For instance, in a strain where the ERG9 gene was controlled by a methionine-repressible promoter, the strategic addition of methionine to the process increased artemisinic acid titers to 1.8 g/L. researchgate.net The implementation of advanced process control algorithms, such as a dissolved oxygen-stat that simultaneously controls agitation and the nutrient feed pump, led to improved process stability and a further increase in titers to 2.5 g/L. researchgate.net Through extensive optimization of the entire fermentation process, including strain engineering and fermentation conditions, the yield of artemisinic acid in yeast was ultimately pushed to an impressive 25 g/L, a level suitable for commercial production. rsc.orgnih.govmdpi.com
Pathway Engineering for Artemisinic Acid Production
Plant Metabolic Engineering (e.g., Nicotiana spp.)
Nicotiana species, particularly Nicotiana tabacum (tobacco) and Nicotiana benthamiana, have been explored as alternative plant-based production platforms for this compound. These plants are attractive hosts because they are well-established for genetic engineering, grow rapidly, and produce high biomass. encyclopedia.pub
Early efforts involved expressing the amorphadiene synthase (ADS) gene in N. tabacum, which resulted in the production of amorphadiene, though at low levels. tandfonline.com Subsequent work demonstrated that expressing the entire pathway could yield this compound, but accumulation remained minimal. One significant challenge is that heterologous expression often leads to the glycosylation of pathway intermediates, which sequesters them and limits the final yield of free this compound. nih.gov
To enhance production, researchers have employed more complex strategies. One successful approach involved engineering two metabolic pathways across three different cellular compartments (chloroplast, nucleus, and mitochondria) in tobacco. nih.gov By introducing six genes from the mevalonate pathway into the chloroplasts and the this compound pathway genes into the nuclear genome, transgenic lines were created that produced this compound at levels of approximately 0.8 mg/g dry weight. encyclopedia.pubnih.gov Targeting the enzymes DBR2 and CYP71AV1 to the chloroplasts was shown to be particularly effective. nih.gov Another strategy to boost accumulation involves the co-expression of transport-related proteins from A. annua, such as Lipid Transfer Protein 3 (AaLTP3) and the transporter Pleiotropic Drug Resistance 2 (AaPDR2), which help enhance the accumulation of pathway intermediates in the apoplast (the space outside the cell membrane). nih.gov
Data Tables
Table 1: Key Enzymes in Engineered this compound Biosynthesis
| Enzyme Name | Gene Name(s) | Function | Source Organism |
| Amorphadiene synthase | ADS | Converts FPP to amorpha-4,11-diene | Artemisia annua |
| Cytochrome P450 monooxygenase | CYP71AV1 | Oxidizes amorpha-4,11-diene to artemisinic acid (3 steps) | Artemisia annua |
| Cytochrome P450 reductase | CPR | Electron donor for CYP71AV1 | Artemisia annua |
| Squalene synthase | ERG9 | Converts FPP to squalene (competing pathway) | Saccharomyces cerevisiae |
| Double bond reductase 2 | DBR2 | Reduces artemisinic aldehyde to dihydroartemisinic aldehyde | Artemisia annua |
| Aldehyde dehydrogenase 1 | ALDH1 | Oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid | Artemisia annua |
Table 2: Comparison of this compound Precursor Yields in Heterologous Systems
| Production Platform | Engineered Organism | Product | Reported Yield | Citation(s) |
| Microbial Fermentation | Saccharomyces cerevisiae | Artemisinic Acid | 100 mg/L | researchgate.netnih.gov |
| Microbial Fermentation | Saccharomyces cerevisiae | Artemisinic Acid | 2.5 g/L | researchgate.net |
| Microbial Fermentation | Saccharomyces cerevisiae | Artemisinic Acid | 25 g/L | nih.govmdpi.com |
| Microbial Fermentation | Escherichia coli | Artemisinic Acid | 105 mg/L | nih.gov |
| Microbial Fermentation | Escherichia coli | Amorpha-4,11-diene | 27.4 g/L | nih.gov |
| Plant Metabolic Engineering | Nicotiana tabacum | This compound | ~0.8 mg/g (dry weight) | nih.gov |
| Plant Metabolic Engineering | Nicotiana tabacum | Amorphadiene | ~1 ng/g (fresh weight) | tandfonline.com |
Transfer and Expression of this compound Biosynthesis Genes
The transfer and expression of genes involved in the this compound biosynthetic pathway into various hosts represent a significant biotechnological strategy to enhance the production of this valuable compound. nih.gov This approach, known as metabolic engineering, aims to either augment the existing pathway in Artemisia annua or to introduce the entire pathway into heterologous systems, such as other plants or microorganisms. tandfonline.com
Genetic transformation in A. annua is commonly achieved using Agrobacterium tumefaciens as a natural genetic engineer. mdpi.com This method allows for the introduction of desirable genes to increase the production of this compound and its precursors. mdpi.com The primary targets for genetic modification are the genes encoding key enzymes in the this compound biosynthesis pathway. slu.se These enzymes are naturally found in the glandular secretory trichomes (GSTs) of the A. annua plant, which are the primary sites of this compound synthesis. mdpi.com
Several key genes in the this compound biosynthetic pathway have been targeted for overexpression to increase metabolic flow towards this compound. These include:
HMGR (3-hydroxy-3-methylglutaryl-CoA reductase): A rate-limiting enzyme in the mevalonate (MVA) pathway, which provides the precursor isopentenyl diphosphate (B83284) (IPP). maxapress.comoup.com Overexpression of the HMGR gene from Catharanthus roseus in A. annua has been shown to increase this compound content. maxapress.commdpi.com
FPS (Farnesyl diphosphate synthase): This enzyme catalyzes the formation of farnesyl diphosphate (FDP), the direct precursor for sesquiterpene synthesis. maxapress.comoup.com Overexpression of FPS has led to increased this compound levels. maxapress.com
ADS (Amorpha-4,11-diene synthase): This is the first committed enzyme in the this compound-specific pathway, converting FDP to amorpha-4,11-diene. maxapress.comoup.com
CYP71AV1 (Cytochrome P450 monooxygenase): This multi-functional enzyme is responsible for the three-step oxidation of amorpha-4,11-diene to artemisinic acid. oup.com
DBR2 (Artemisinic aldehyde double bond reductase): A key enzyme that directs the pathway toward this compound by converting artemisinic aldehyde to dihydroartemisinic aldehyde. mdpi.com Overexpression of DBR2 enhances this compound production, while its absence leads to the accumulation of arteannuin B.
ALDH1 (Aldehyde dehydrogenase 1): This enzyme is involved in the conversion of dihydroartemisinic aldehyde to dihydroartemisinic acid. mdpi.com
Heterologous expression of these genes has also been explored in other plants, such as tobacco (Nicotiana spp.) and the moss Physcomitrella patens, as well as in microorganisms like Escherichia coli and Saccharomyces cerevisiae. mdpi.comnih.gov While these systems offer advantages like rapid growth and high biomass, the yields of this compound have generally been low. oup.com For instance, expressing ADS in Nicotiana tabacum resulted in the production of amorpha-4,11-diene. More complex engineering, involving the transfer of multiple pathway genes, has led to the production of artemisinic acid and even this compound itself, albeit at low levels. mdpi.com The semi-synthesis of this compound in engineered yeast, which produces artemisinic acid that is then chemically converted, has been a significant achievement, reaching industrial-scale production. maxapress.commdpi.com
Strategies for Increased Accumulation in Plant Biomass
Several strategies are being employed to increase the accumulation of this compound within the biomass of Artemisia annua, focusing on genetic and metabolic engineering approaches. These strategies aim to enhance the metabolic flux towards this compound, block competing pathways, and increase the density of the glandular secretory trichomes (GSTs) where this compound is synthesized and stored. oup.comoup.com
Overexpression of Key Biosynthetic Genes
A primary strategy is the overexpression of one or more rate-limiting enzymes in the this compound biosynthetic pathway. maxapress.com While overexpressing a single gene can lead to a modest increase in this compound content, the co-expression of multiple genes has proven to be more effective. maxapress.com
Co-overexpression of HMGR and ADS resulted in a significant increase in this compound content, up to 7.65-fold higher than in control plants. maxapress.comoup.com
Transgenic plants overexpressing a combination of FPS, CYP71AV1, and its reductase (CPR) showed a 2.6-fold increase in this compound levels. maxapress.com
Simultaneous overexpression of HMGR, FPS, and DBR2 along with trichome-specific transcription factors led to a 3.2-fold increase in this compound content in the initial transgenic (T0) lines. frontiersin.org
Blocking Competing Metabolic Pathways
Another effective approach is to block or down-regulate pathways that compete for the common precursor, farnesyl diphosphate (FDP). tandfonline.com FDP is also a substrate for the synthesis of other compounds like sterols and other sesquiterpenes. tandfonline.com
Squalene synthase (SQS): This enzyme diverts FDP towards sterol biosynthesis. Down-regulating the SQS gene using hairpin-RNA-mediated gene silencing resulted in up to a 2.14-fold increase in this compound yield. oup.comnih.gov
β-caryophyllene synthase (CPS): This enzyme produces the sesquiterpene β-caryophyllene. Suppressing CPS expression has also been shown to increase this compound production. oup.com
By using an antisense method to suppress four competing pathway genes (CPS, BFS for β-farnesene, GAS for germacrene A, and SQS), researchers achieved a 71–103% elevation in this compound yield. nih.gov
Enhancing Trichome Development
Overexpression of transcription factors such as AaMYB, AaWRKY, and AaABF can improve trichome density. wisdomlib.org
Co-overexpression of trichome-specific TFs like AaHD1 and AaORA with biosynthetic enzymes resulted in higher this compound content, which was associated with an increased number of GSTs. frontiersin.org
Analytical Methodologies for Artemisinin Research
Chromatographic Techniques for Quantification and Purity Assessment
High-performance liquid chromatography (HPLC) stands as the most common and versatile technique for the analysis of artemisinin (B1665778). mmv.org Its adaptability allows for coupling with a range of detectors, each offering distinct advantages for the quantification and purity assessment of this compound.
HPLC methods provide the foundation for reliable and reproducible analysis of this compound in various matrices, from plant materials to pure drug substances.
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for this compound analysis. researchgate.net A significant challenge with this technique is that this compound itself lacks a strong UV chromophore, leading to low absorbance and making detection in complex mixtures like plant extracts difficult. mmv.orgsciencescholar.us To overcome this, pre- or post-column derivatization is often employed, converting this compound into a more UV-active compound. mmv.orgresearchgate.net One common derivatization method involves treating this compound with a sodium hydroxide (B78521) solution followed by acetic acid to form a highly UV-absorbing compound known as Q260. researchgate.net
The International Pharmacopoeia describes an HPLC-UV method using a C18 column and detection at 214 nm or 216 nm. mmv.org However, this method is primarily validated for pure this compound and may not be suitable for quantifying this compound in extracts due to potential interference from other compounds. mmv.org Furthermore, the standard HPLC-UV method does not separate this compound from impurities like deoxythis compound (B22630), which can lead to an overestimation of this compound content in samples. mmv.org Despite these limitations, HPLC-UV remains a valuable tool, especially for purity analysis of the bulk drug. mmv.orgchimia.ch Recent studies have also explored the direct analysis of underivatized this compound at low wavelengths, such as 192 nm, showing good correlation with other detection methods. nih.gov
Table 1: Comparison of HPLC-UV Methods for this compound Analysis
| Parameter | Method 1 (Derivatization) | Method 2 (Direct, Low Wavelength) | Method 3 (Pharmacopoeia) |
|---|---|---|---|
| Principle | Pre-column conversion to Q260 | Direct detection of underivatized this compound | Direct detection |
| Detection Wavelength | 260 nm researchgate.net | 192 nm nih.gov | 214-216 nm mmv.org |
| Mobile Phase Example | Methanol/acetonitrile (B52724)/phosphate (B84403) buffer researchgate.net | Acetonitrile:0.1% acetic acid (60:40) nih.gov | Acetonitrile:water (gradient) mmv.org |
| Column | Reversed-phase C18 researchgate.net | Reversed-phase C18 nih.gov | C18 mmv.org |
| Advantages | Increased sensitivity and specificity researchgate.net | No derivatization step required nih.gov | Standardized method for purity mmv.org |
| Limitations | Additional sample preparation step researchgate.net | Requires a detector capable of low UV wavelengths nih.gov | Not ideal for extracts, co-elution with impurities mmv.orgmmv.org |
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is considered a robust method for the routine quantification of this compound, particularly in plant extracts. chimia.ch Unlike UV detection, ELSD does not rely on the chromophoric properties of the analyte. Instead, it measures the light scattered by the analyte particles after the mobile phase has been evaporated. This makes it suitable for non-volatile compounds like this compound that lack strong UV absorption. mmv.org
The HPLC-ELSD method can effectively separate and quantify this compound from related compounds such as deoxythis compound, artemisitene, and artemisinic acid. mmv.org This capability is crucial for accurately determining the purity of this compound and for optimizing extraction and purification processes. chimia.ch While HPLC-ELSD is highly effective, its accuracy for determining purity to the stringent levels required by some pharmacopoeial monographs (e.g., 100 ± 2%) can be a limitation. mmv.org For such high-purity assessments, more sensitive methods may be necessary. mmv.org Nevertheless, for the analysis of extracts and for monitoring process efficiency, HPLC-ELSD is a preferred technique. chimia.ch
Table 2: Research Findings on HPLC-ELSD for this compound Analysis
| Study Focus | Key Findings | Reference |
|---|---|---|
| Method Optimization | Optimized isocratic HPLC-ELSD method was developed. Can quantify this compound, deoxythis compound, artemisitene, and artemisinic acid. | mmv.org |
| Method Comparison | HPLC-ELSD is recommended for quantifying this compound in leaf extracts over HPLC-UV. | chimia.ch |
| Purity Assessment | While good for identifying some impurities, the accuracy of HPLC-ELSD may not meet the highest purity standards of some monographs. | mmv.org |
| Method Validation | A validated HPLC-ELSD method showed a limit of detection of less than 40 µg/mL and a limit of quantification of less than 100 µg/mL. | chromatographyonline.com |
High-Performance Liquid Chromatography with Refractive Index (RI) detection offers another universal detection method for this compound analysis. The RI detector measures the difference in the refractive index between the mobile phase and the eluting analyte. This technique is applicable to nearly all compounds, including those without a UV chromophore like this compound.
A validated HPLC-RI method has been developed for the quantification of this compound from Artemisia annua. service.gov.uk This method has demonstrated good specificity, linearity, and precision. service.gov.uk The limit of quantification for the HPLC-RI method has been shown to be similar to that of the HPLC-ELSD method. mmv.org However, a larger injection volume is typically required for HPLC-RI to achieve this sensitivity. mmv.org The mobile phase composition is a critical parameter in HPLC-RI, as the sensitivity of the detector is directly affected by the difference in refractive index between the analyte and the mobile phase. A common mobile phase for this method is a mixture of acetonitrile and water. service.gov.uk While HPLC-RI is a viable and validated technique, it is generally less sensitive than other methods like HPLC-MS. researchgate.net
Table 3: Validated HPLC-RI Assay Protocol for this compound
| Parameter | Specification | Reference |
|---|---|---|
| Column | 250x4.6mm, C18 5µm stationary phase | service.gov.uk |
| Mobile Phase | 6 volumes HPLC grade acetonitrile and 4 volumes HPLC grade water | service.gov.uk |
| Flow Rate | 1 mL per minute | service.gov.uk |
| Detector | Refractive Index Detector (e.g., Shodex RI-101) | service.gov.uk |
| Linearity Range | 0.025 – 20 mg mL⁻¹ | mmv.org |
| Quantification Range | 0.1 - 20 mg mL⁻¹ | mmv.org |
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) provides a sensitive and selective method for the determination of this compound. thieme-connect.com This technique is based on the electrochemical properties of the this compound molecule, specifically the reduction of its endoperoxide bridge. thieme-connect.comsci-hub.se The analysis is typically performed in a reductive mode using a glassy carbon electrode. thieme-connect.com
HPLC-ECD has been successfully applied to the analysis of this compound in biological fluids such as human plasma, demonstrating good recovery, precision, and accuracy. thieme-connect.com While HPLC-ECD offers excellent sensitivity, it has been increasingly superseded by tandem mass spectrometry (LC-MS/MS) systems, which provide significant advantages in terms of sample volume and specificity. sci-hub.se However, HPLC-ECD remains a valid and powerful tool for the analysis of artemisinins. sci-hub.sechalmers.se
Table 4: Performance Characteristics of HPLC-ECD for this compound Analysis
| Parameter | Finding | Reference |
|---|---|---|
| Selectivity | The method is selective for this compound. | thieme-connect.com |
| Sensitivity | The method is highly sensitive. | thieme-connect.com |
| Application | Successfully used for the analysis of this compound in human plasma. | thieme-connect.com |
| Comparison | Shows good agreement with LC-MS/MS methods, though LC-MS/MS requires less plasma volume. | sci-hub.se |
A highly selective and sensitive method for determining this compound involves High-Performance Liquid Chromatography coupled with Peroxyoxalate Chemiluminescence (PO-CL) detection. nih.gov This method leverages the unique endoperoxide linkage within the this compound structure. The principle behind this technique is the on-line conversion of the endoperoxide in this compound to hydrogen peroxide (H₂O₂) through ultraviolet (UV) irradiation. nih.gov The generated hydrogen peroxide is then measured using PO-CL detection. nih.gov
This HPLC-PO-CL system has been optimized for mobile phase, post-column chemiluminescence reagent, UV source, and irradiation time. nih.gov When combined with a simple liquid-liquid extraction using n-hexane, this method allows for the selective and sensitive determination of this compound in serum. nih.gov Research has demonstrated a good linearity for this compound in human serum with a low limit of detection, highlighting the method's sensitivity. nih.gov
Table 5: Research Findings on HPLC-PO-CL for this compound Analysis
| Parameter | Finding | Reference |
|---|---|---|
| Principle | Conversion of this compound's endoperoxide to H₂O₂ via UV irradiation, followed by PO-CL detection. | nih.gov |
| Application | Determination of this compound in human serum. | nih.gov |
| Detection Limit | 0.062 micromol/L (17.5 ng/mL) in blood at a signal-to-noise ratio of 3. | nih.gov |
| Linearity | Good linearity (r = 0.999) for this compound in human serum in the range of 4-80 micromol/L. | nih.gov |
| Selectivity | The method is described as simple, selective, and sensitive. | nih.gov |
HPLC with Electrochemical Detection (HPLC-ECD)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the analysis of drugs in biological fluids due to its high sensitivity and specificity. nih.gov This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.
In the context of this compound research, LC-MS/MS methods have been developed for the quantification of this compound and its metabolites in various biological matrices, such as rat serum and human plasma. nih.gov These methods often involve sample pre-treatment steps like liquid-liquid extraction or protein precipitation to remove interfering substances. nih.gov For instance, a sensitive and robust high-throughput LC-MS/MS method using a low plasma volume (50 μL) has been developed for detailed human pharmacokinetic studies. nih.gov This method demonstrated excellent performance with a limit of detection of 0.257 ng/mL for this compound and a calibration range of 1.03–762 ng/mL. nih.gov
Selected ion monitoring (SIM) is a technique used in LC-MS to enhance sensitivity by monitoring specific ion fragments of the target analyte. nih.govresearchgate.netacs.org For this compound, monitoring the [M - 18 + H]+ ion peak at m/z 265.3 has been shown to be effective. nih.govresearchgate.netacs.org LC-MS methods utilizing SIM have been validated for the analysis of this compound in Artemisia annua L., offering a simple and accurate approach with a short run time. nih.govresearchgate.netacs.org
Key Parameters in LC-MS/MS Analysis of this compound:
| Parameter | Example Value/Condition | Reference |
| Column | Hypersil Gold C18 (100 mm × 2.1 mm, 5 μm) | nih.gov |
| Mobile Phase | Acetonitrile–ammonium acetate (B1210297) 10 mM pH 3.5 (50:50, v/v) | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Ionization Source | TurboV™ ionisation source (TIS) in positive ion mode | nih.gov |
| Detection Mode | Multiple reaction monitoring (MRM) | nih.gov |
| Internal Standard | Artesunate (B1665782) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself can be analyzed by GC-MS, the technique is also suitable for the quantification of its precursors, such as arteannuin B and artemisinic acid. usda.gov
GC-MS analysis of Artemisia annua extracts has revealed variations in the chemical constituents of plants from different geographical locations. botanyjournals.com Studies have shown that while this compound and deoxythis compound are consistently present, their quantities can differ significantly. botanyjournals.com The identification of compounds in GC-MS is achieved by comparing their mass spectral data with standard libraries like NIST and NBS. botanyjournals.com
For the analysis of this compound, GC-MS methods can provide sensitive and reproducible results, with detection at the nanogram level. usda.gov The combination of GC with a flame ionization detector (GC-FID) has also been explored as a lower-cost alternative to GC-MS, demonstrating good correlation in the analysis of this compound from plant samples. usda.gov
Typical GC-MS Operating Conditions:
| Parameter | Example Value/Condition | Reference |
| Column | Fused silica (B1680970) capillary column (30m length, 250 μm diameter, 0.5μm thickness) | botanyjournals.com |
| Oven Temperature Program | 70°C hold for 5 min, then ramp to 280°C | botanyjournals.com |
| Carrier Gas | Helium | rjpbcs.com |
| Ionization Energy | 70 eV | botanyjournals.com |
| Mass Scan Range | 20–620 amu | botanyjournals.com |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and low-cost method that is often used for the qualitative and quantitative analysis of this compound, particularly in settings where more advanced instrumentation is unavailable. nih.govnih.govresearchgate.net The technique involves separating components of a mixture on a thin layer of adsorbent material.
For quantitative analysis, densitometric detection is employed to measure the concentration of the separated compounds. researchgate.netoup.com TLC methods for this compound often involve post-chromatographic derivatization to visualize the spots, for example, with anisaldehyde-sulphuric acid reagent, which produces a purple color. researchgate.netoup.com The analysis can be performed on silica gel plates using a mobile phase such as n-hexane:ethyl acetate. researchgate.net
While TLC is a valuable tool, studies have shown that it can sometimes overestimate this compound content compared to HPLC. researchgate.net However, with proper validation, TLC can meet the requirements for linearity, selectivity, precision, and accuracy for the quality control of raw plant extracts. nih.gov To improve the accuracy of TLC for quantifying the total this compound content in leaves, a corrective factor has been proposed based on the Nernst partition law, by comparing TLC results with those from accelerated solvent extraction and HPLC with an evaporative light scattering detector (ASE-HPLC-ELSD). nih.gov
Key Aspects of TLC Analysis for this compound:
| Aspect | Description | Reference |
| Stationary Phase | Silica gel 60 F254 HPTLC plate | researchgate.net |
| Mobile Phase | n-hexane : ethyl acetate (75 : 25, v/v) | researchgate.net |
| Derivatization Reagent | Anisaldehyde-sulphuric acid | researchgate.net |
| Detection Wavelength | 540 nm | researchgate.net |
| Corrective Factor | 1.21 (for total this compound in leaves) | nih.gov |
Spectroscopic and Immunoassay Methods
Alongside chromatographic techniques, spectroscopic and immunoassay methods provide alternative and often complementary approaches for this compound analysis.
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical tool that allows for the direct quantification of substances in a sample without the need for a calibration curve of the analyte. universiteitleiden.nl This is because the NMR signal intensity is directly proportional to the number of nuclei, allowing for molar equivalent comparisons. universiteitleiden.nl
For this compound, the unique low-field chemical shift of its methine proton makes qNMR an ideal technique for quantification in plant material. universiteitleiden.nl The method is considered accurate and relatively easy to perform. universiteitleiden.nl An internal standard, such as maleic acid, which is not chemically related to this compound, is typically used for quantification. universiteitleiden.nlmdpi.com Comparative studies have shown that qNMR results correspond closely with those obtained by LC-MS and HPLC-ELSD. universiteitleiden.nlmdpi.com
The qNMR method has been validated and offers a rapid and reproducible way to quantify this compound in A. annua samples, which is particularly useful for breeding programs and quality control of herbal preparations. universiteitleiden.nl
qNMR Analysis Parameters:
| Parameter | Description | Reference |
| Spectrometer | 500MHz Bruker DMX-500 | universiteitleiden.nl |
| Internal Standard | Maleic acid | universiteitleiden.nl |
| This compound Signal | Singlet from H-12 at ~6.0 ppm | universiteitleiden.nl |
| Internal Standard Signal | Singlet from two symmetric protons at ~6.3 ppm | universiteitleiden.nl |
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay technique that utilizes the specific binding between an antigen and an antibody to detect and quantify substances. For this compound and its derivatives, indirect competitive ELISAs (icELISA) have been developed. nih.govplos.org These assays are valuable for screening large numbers of samples and can be particularly useful for quality assurance of antimalarial drugs in endemic settings. nih.gov
In an icELISA for this compound, the wells of a microplate are coated with an this compound-protein conjugate. The sample containing this compound is then added along with a specific monoclonal antibody. The free this compound in the sample competes with the coated this compound for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which produces a measurable signal.
The specificity of the antibody is a critical factor in ELISA. Monoclonal antibodies have been produced that are highly specific to artemether (B1667619), with low cross-reactivity to other this compound derivatives like dihydrothis compound (B1670584) and artesunate. plos.org Other ELISAs have been developed that can detect a broader range of this compound compounds. nih.gov
Performance of an Artemether-Specific icELISA:
| Parameter | Value | Reference |
| 50% Inhibition Concentration (IC50) | 3.7 ng/mL | plos.org |
| Working Range | 0.7–19 ng/mL | plos.org |
Method Validation and Comparability in Research
The use of diverse analytical methods for this compound quantification necessitates robust method validation and inter-laboratory comparisons to ensure the reliability and comparability of research findings. mmv.orgmmv.org Inconsistency in reported values for this compound content can often be attributed to the use of varied and sometimes inappropriate analytical procedures. mmv.org
Method validation involves assessing several key parameters, including accuracy, precision, linearity, range, selectivity, sensitivity, and reproducibility. nih.govservice.gov.ukwho.int For example, the accuracy of an HPLC method can be validated by spiking a known amount of pure this compound into a sample matrix and measuring the recovery. service.gov.uk Precision is assessed by analyzing the repeatability of measurements within and between days. nih.gov
Inter-laboratory comparisons are crucial for establishing the reliability of a method across different research sites. who.intplos.org This involves analyzing the same set of samples in different laboratories to ensure that the results are consistent. plos.org Such studies have been conducted to compare results from HPLC analyses performed at different institutions, demonstrating good agreement. plos.org
Furthermore, cross-validation is important when data from different analytical techniques (e.g., LC-MS/MS vs. ELISA) are being compared or combined. who.int While a high degree of correlation can be observed between methods like ELISA and HPLC, one method may show more variability than the other, highlighting the need for further improvements to enhance performance. nih.gov The ultimate goal is to develop universally accepted reference methods for this compound analysis to ensure consistency and reliability across the research and end-user communities. mmv.orgmmv.org
Structure Activity Relationship Sar Studies and Computational Modeling
Structure-Activity Relationship (SAR) Analysis of Artemisinin (B1665778) Derivatives
SAR studies have been instrumental in identifying the key structural components of the this compound molecule responsible for its potent activity. These investigations have guided the synthetic modification of the this compound scaffold to enhance its therapeutic profile. A central finding from these studies is that the 1,2,4-trioxane (B1259687) ring system, which contains an endoperoxide bridge, is the essential pharmacophore. nih.govdovepress.com
The endoperoxide bridge within the 1,2,4-trioxane ring of this compound is unequivocally the most critical structural feature for its biological activity. nih.govmdpi.com It is widely accepted that the mechanism of action involves the cleavage of this peroxide bond. researchgate.net This cleavage is predominantly activated by ferrous iron [Fe(II)], which is abundant in heme within the malaria parasite. mdpi.comjocpr.com The interaction with iron leads to the reductive scission of the endoperoxide bridge, generating highly reactive oxygen-centered radicals that rearrange to form cytotoxic carbon-centered radicals. mdpi.comjocpr.com These radicals are responsible for alkylating and damaging vital parasite proteins and other biomolecules, ultimately leading to parasite death. researchgate.netjocpr.com The iron-dependent activation explains the selectivity of this compound towards parasite-infected red blood cells. mdpi.comjocpr.com Analogs lacking the endoperoxide moiety are devoid of significant antimalarial activity, confirming the indispensable role of this feature. mdpi.comnih.gov
Modifications at various positions of the this compound skeleton have been extensively explored to improve properties like solubility and potency. The C-9 and C-10 positions have been common targets for derivatization.
C-10 Position: The first generation of semi-synthetic derivatives, such as artemether (B1667619) and artesunate (B1665782), were developed by modifying the C-10 position of dihydrothis compound (B1670584) (DHA), the reduced form of this compound. nih.govmdpi.com These simple ether and ester derivatives showed significant improvements in efficacy and solubility over the parent compound. nih.govmdpi.com The introduction of nitrogen-containing groups, such as in artemisone (B1665779) (10-alkylaminothis compound), has also been shown to increase antimalarial properties. cabidigitallibrary.orgnih.gov Further studies have synthesized C-10 substituted triazolyl artemisinins, with findings indicating that derivatives with electron-withdrawing groups on the triazole ring exhibit stronger antimalarial activities. nih.govparahostdis.org However, the acetal (B89532) group at the C-10 position can confer chemical instability. cabidigitallibrary.orgnih.gov To address this, C-10 carba-linked analogues have been developed, which show potent activity and may have a subtly different mode of action compared to C-10 ether derivatives. acs.org
C-9 Position: Modification at the C-9 position has also yielded potent analogs. Studies on C-9-modified this compound analogues have shown that substitution at the C-9β position can improve activity. nih.gov In general, compounds with C-9α substitution tend to exhibit lower activity compared to their C-9β counterparts. nih.gov The corresponding 10-deoxo derivatives of C-9 modified analogs often show better activity than the parent lactones. nih.gov
| Position | Modification Type | Key Finding | Example Derivative(s) | Reference |
|---|---|---|---|---|
| C-10 | Ether/Ester Formation | Improved efficacy and solubility. | Artemether, Artesunate | nih.govmdpi.com |
| C-10 | Nitrogen Group Introduction | Increased antimalarial properties. | Artemisone | cabidigitallibrary.orgnih.gov |
| C-10 | Triazolyl Substitution | Electron-withdrawing groups enhance activity. | m-chlorotriazolyl this compound | nih.govparahostdis.org |
| C-10 | Carba-linkage | Potent activity, potentially different mode of action. | C-10 carba analogues | acs.org |
| C-9 | Beta (β) Substitution | Generally improves activity compared to alpha substitution. | 9β-substituted analogues | nih.gov |
| C-9/C-10 | Deoxygenation at C-10 | 10-deoxo derivatives often show better activity. | 10-deoxothis compound | nih.gov |
Given that the complex tetracyclic structure of this compound is not entirely essential for its activity beyond presenting the endoperoxide bridge, significant research has focused on designing structurally simpler synthetic peroxides. nih.gov This strategy aims to create easily accessible and cost-effective antimalarial drugs. researchgate.net These efforts have led to the development of several classes of synthetic peroxides, including 1,2,4-trioxanes, 1,2,4,5-tetraoxanes, and 1,2,4-trioxolanes (ozonides). dovepress.comresearchgate.net These simplified analogues retain the crucial peroxide pharmacophore. researchgate.net For instance, 1,2,4-trioxanes have been developed that show potent activity against resistant malaria parasite strains, indicating that this simpler ring system is a sufficient structural requirement for antimalarial action. dovepress.comresearchgate.net Similarly, tetraoxanes like RKA182 have been identified as highly potent antimalarial candidates. researchgate.net The development of the synthetic peroxide arterolane (B1665781) (OZ277), a trioxolane, and its approval in a combination therapy marked a significant milestone in this area of research. researchgate.net
To enhance potency, overcome drug resistance, and improve pharmacokinetic properties, researchers have synthesized molecules where this compound is linked to other pharmacophores (hybrids) or to other this compound units (multimers). nih.govscielo.br
Hybrid Derivatives: These molecules are created by covalently linking an this compound derivative to another molecule with known biological activity. nih.gov For example, this compound-isatin hybrids have been synthesized and screened for anticancer activity, with the linker between the two moieties significantly influencing the activity. nih.gov The strategy aims to create dual-action compounds that can potentially overcome resistance mechanisms. nih.gov
Dimers, Trimers, and Tetramers: Linking two or more this compound units together has often resulted in compounds with significantly increased potency compared to their monomeric counterparts. csircentral.netscielo.br These multimers are designed to increase the likelihood of reaching and acting on the biological target. researchgate.net Structure-activity relationship studies have established that only the peroxide linkage significantly affects the biological activity. csircentral.net Several this compound-derived dimers have shown promising antimalarial activity that is considerably more potent than this compound itself. scielo.br For example, certain dimer derivatives were found to be more active against P. falciparum than their corresponding trimer versions. scielo.br This dimerization concept is considered a high-potential strategy for developing new drug candidates. researchgate.net
| Compound Type | Example | Key Activity Finding | Reference |
|---|---|---|---|
| Dimer | Dimer 45 | Considerably more potent antimalarial activity (IC50 = 0.00077 μM) than this compound. | scielo.br |
| Dimer | Derivatives 47 & 48 | More active against P. falciparum (IC50 = 2.6 nM for both) than corresponding trimers. | scielo.br |
| Dimer | Trioxane (B8601419) Dimer Esters | Outperformed artemether in malaria-infected mice when combined with mefloquine. | scielo.br |
| Dimer | C-13 Carba Dimers | Synthesized to be more hydrolytically stable and potent. | csircentral.net |
Design of Structurally Simplified Peroxides
Computational Approaches in this compound Research
Computational modeling has become an indispensable tool in medicinal chemistry for understanding drug-receptor interactions and for the rational design of new therapeutic agents. unifap.br In this compound research, these approaches have been used to elucidate its mechanism of action, understand structure-activity relationships, and predict the activity of novel derivatives. unifap.br
Molecular modeling encompasses various computational techniques used to represent and simulate molecular structures and their properties in three dimensions. unifap.br These methods are crucial for understanding the relationship between a molecule's structure and its biological function. unifap.br
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this compound research, docking studies have been used to investigate interactions with proposed biological targets. For instance, docking simulations have shown that the endoperoxide bridge of this compound can interact closely with the iron atom of heme, supporting the proposed mechanism of activation. nih.gov Studies have also investigated the binding of this compound derivatives to other potential targets like the P. falciparum calcium ATPase PfATP6 and the translationally controlled tumor protein (TCTP). nih.govresearchgate.net One study successfully docked an activated form of this compound to PfTCTP, showing the drug's C4-radical facing a cysteine residue, suggesting a likely site of alkylation. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity. mdpi.com By analyzing a series of this compound analogs with known activities, QSAR models can identify the key physicochemical properties (descriptors) that govern potency. ebi.ac.uk These models, such as those developed using Comparative Molecular Field Analysis (CoMFA), can then be used to predict the antimalarial or antileishmanial activity of newly designed, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds. nih.govebi.ac.uk
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the molecular structure and physicochemical properties of compounds with their biological activity. For this compound and its derivatives, QSAR models have been instrumental in understanding the features essential for antimalarial efficacy and in guiding the design of new, more potent analogues. mdpi.comtandfonline.com
Researchers have employed various QSAR methodologies, including Comparative Molecular Field Analysis (CoMFA), Hologram QSAR (HQSAR), Multiple Linear Regression (MLR), and Partial Least Squares (PLS), to build predictive models. mdpi.comacs.org These models are developed using datasets of this compound analogues with known antimalarial activities, often expressed as the half-maximal inhibitory concentration (IC50) or relative activity (log RA). nih.govresearchgate.net For instance, one study utilized a dataset of 211 this compound analogues to develop CoMFA and HQSAR models, which showed excellent statistical quality and predictive ability, particularly when racemic compounds were excluded from the analysis. acs.org Another QSAR model for 179 analogues was developed using a general regression neural network (GRNN), demonstrating good predictive accuracy for both training and test sets. nih.gov
These studies have identified several molecular descriptors that are significantly correlated with the antimalarial activity of this compound derivatives. These descriptors fall into topological, geometric, and electronic categories. nih.gov Key properties found to influence activity include:
Hydration Energy (HE): This descriptor relates to the solubility and interaction of the molecule with the aqueous biological environment. mdpi.comresearchgate.net
Electronic Properties: The charge on specific atoms, such as the O11 oxygen, has been identified as a crucial factor. mdpi.comresearchgate.net
Geometric and Shape Descriptors: Properties like the torsion angle O1-O2-Fe-N2 (in heme docking models), shape indices, and solvent-accessible surface area are correlated with activity. mdpi.comnih.govresearchgate.net
Physicochemical Properties: Other important descriptors include the maximum rate of R/Sanderson Electronegativity (RTe+), connectivity indices, and ring counts. mdpi.comnih.govresearchgate.net
A QSAR study using the Hartree-Fock method and PLS regression on this compound and 20 of its derivatives identified hydration energy and the charge on the O11 oxygen atom as significant descriptors for predicting activity against Plasmodium falciparum. mdpi.com Similarly, an MLR-based model found that atom count, connectivity index, ring count, shape index, and solvent accessibility surface area were well-correlated with antimalarial activity. nih.gov These findings provide a quantitative framework for understanding the structural requirements for the biological action of artemisinins, aiding in the rational design of new compounds with potentially enhanced efficacy. nih.gov
| QSAR Model/Method | Compound Dataset Size | Key Findings & Significant Descriptors | Reference |
|---|---|---|---|
| CoMFA and HQSAR | 211 analogues (split into training and test sets) | Generated robust models with good predictive ability. The best models were obtained when racemates were excluded. | acs.org |
| PLS and PCR (Hartree-Fock method) | 21 this compound derivatives | Identified Hydration Energy (HE), charge on O11 atom (QO11), and a specific torsion angle (D2) as critical for activity. | mdpi.comresearchgate.net |
| Multiple Linear Regression (MLR) | Not specified | Correlated antimalarial activity with atom count, connectivity index (order 1), ring count, shape index (basic kappa, order 2), and solvent accessibility surface area. | nih.gov |
| General Regression Neural Network (GRNN) | 179 analogues | Developed a nonlinear QSAR model with high predictive accuracy (RMSE-CV = 0.43, RMSEtest = 0.51). | nih.gov |
| Density Functional Theory (DFT) and Multiple Regression | Not specified | Used DFT-based descriptors (hardness, chemical potential, electrophilicity) to build a QSAR model against a chloroquine-resistant P. falciparum clone. | nih.gov |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been crucial for exploring its potential interactions with various biological targets within the malaria parasite, primarily Plasmodium falciparum.
The most extensively studied target for this compound is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), known as PfATP6. mdpi.comscielo.br This protein is the parasite's ortholog of the mammalian SERCA pump and is essential for maintaining calcium homeostasis. mdpi.com Initial hypotheses proposed that artemisinins bind to and inhibit PfATP6, leading to parasite death. mdpi.comnih.gov Docking simulations have suggested that this compound and its derivatives can fit into a binding cleft of PfATP6, with the interactions being predominantly hydrophobic. nih.govnih.govasm.org Some studies have reported a good correlation between the calculated binding affinities of artemisinins to PfATP6 and their observed antimalarial activity. mdpi.com For example, specific amino acid residues, like Leu263 in PfATP6, have been identified as potentially modulating sensitivity to artemisinins. mdpi.com
However, the role of PfATP6 as the definitive target is still debated. Several subsequent docking studies have found no significant correlation between the in-silico binding affinity of a diverse set of antimalarial compounds, including artemisinins, to PfATP6 and their in-vitro antimalarial effects. mdpi.comhuji.ac.il Furthermore, while this compound inhibits PfATP6 when the pump is expressed in Xenopus laevis oocytes, this effect is less pronounced or absent in other experimental systems, and genetic analyses of resistant parasite strains have not consistently found mutations in the PfATP6 gene. mdpi.comnih.gov
Besides PfATP6, other potential targets for this compound have been investigated using molecular docking:
Heme: The "heme model" suggests that this compound is activated by heme, which is abundant in the parasite's food vacuole. Docking studies have been performed to investigate the interaction between this compound derivatives and heme, identifying key structural features that facilitate this binding. mdpi.comresearchgate.net
Plasmepsin II (Plm-II): This hemoglobin-degrading enzyme is another potential antimalarial target. Docking studies have shown a high binding affinity of predicted active this compound derivatives to Plm-II, suggesting it as a possible site of action. nih.gov
Vascular Endothelial Growth Factor Receptors (VEGFRs): In the context of this compound's anti-cancer and anti-angiogenic properties, docking studies have been conducted on VEGFR1 and VEGFR2. These studies found significant correlations between binding energies to VEGFR1 and the anti-angiogenic activity of this compound derivatives. nih.goviiarjournals.org
| Biological Target | Key Findings from Docking Studies | Binding Energy/Affinity (Example) | Reference |
|---|---|---|---|
| PfATP6 (SERCA) | Proposed as a primary target; interactions are likely hydrophobic. Some studies find good correlation with activity, while others find none. The L263 residue may modulate sensitivity. | This compound: -6.73 (Binding Energy) | mdpi.comnih.govnih.govasm.orgscielo.br |
| Heme | Investigated as an activator of this compound. Docking helps elucidate interactions between the endoperoxide bridge and the iron center of heme. | This compound: -4.89 kcal/mol (Docking Energy) | mdpi.comresearchgate.net |
| Plasmepsin II (Plm-II) | Predicted active compounds showed high binding affinity, suggesting it as a potential target. | Not specified | nih.gov |
| VEGFR1 | A statistically significant inverse relationship was found between in-silico binding energies and in-vivo anti-angiogenic activity for a test set of derivatives. | Not specified | nih.goviiarjournals.org |
Deep Learning and Artificial Intelligence in Drug Discovery for this compound
The fields of deep learning (DL) and artificial intelligence (AI) are revolutionizing drug discovery by rapidly analyzing vast datasets to identify novel drug candidates, predict their properties, and understand complex biological phenomena like drug resistance. mdpi.comnih.gov For this compound, these technologies are being applied to accelerate the search for new antimalarials and to develop models that can predict resistance patterns. nih.govucf.edu
Predicting Antimalarial Activity: Machine learning models are trained on large libraries of compounds with known antimalarial activity to predict the efficacy of new or untested molecules. nih.govnih.gov For example, the "DeepMalaria" platform utilizes a graph-based deep learning model trained on over 13,000 compounds to predict the anti-Plasmodium falciparum properties of molecules from their chemical structure (SMILES format). nih.govucf.edu
Virtual Screening: AI algorithms can screen vast virtual libraries of natural and synthetic compounds to identify potential inhibitors of key parasitic targets or pathways. mdpi.com Machine learning models like Support Vector Machines (SVM), Random Forest (RF), and K-Nearest Neighbors (KNN) have been used to screen for inhibitors of targets relevant to neurodegenerative diseases, with this compound emerging as a candidate. mdpi.com
Understanding and Predicting Drug Resistance: A significant application of AI is in tackling this compound resistance. Machine learning models have been developed to predict resistance levels, quantified by IC50 values or parasite clearance rates, based on the parasite's transcriptomic (gene expression) data. biorxiv.orgf1000research.comresearchgate.netnih.gov The 2019 Malaria DREAM Challenge, for instance, spurred the development of ensemble machine learning models that could accurately predict this compound resistance from in-vitro transcriptional profiles. biorxiv.orggithub.com These models often use ensemble methods, combining the predictions of multiple algorithms to improve robustness and accuracy. biorxiv.orgresearchgate.net
These computational approaches offer a powerful alternative to traditional high-throughput screening (HTS), which is both time-consuming and resource-intensive. nih.govnih.gov By learning patterns from existing data, AI can intelligently guide the search for new hit compounds, optimize lead compounds by predicting their binding affinities and metabolic stability, and identify biomarkers associated with drug resistance. mdpi.comnih.gov
| AI/ML Application | Model/Technique Used | Dataset/Input Data | Key Outcome/Finding | Reference |
|---|---|---|---|---|
| Prediction of Antimalarial Activity | DeepMalaria (Graph-based Deep Learning) | ~13,000 compounds from GSK dataset | Successfully predicted anti-plasmodial properties and identified hit compounds from a new library. | nih.govnih.govucf.edu |
| Prediction of this compound Resistance (IC50) | Ensemble Machine Learning, AutoML | In-vitro transcriptional profiles of P. falciparum isolates | Accurately predicted IC50 values, demonstrating the utility of transcriptomics in resistance prediction. | biorxiv.orgf1000research.comgithub.com |
| Prediction of Resistance (Parasite Clearance Rate) | Ensemble Machine Learning (Voting Ensemble) | In-vitro transcriptional profiles | Developed models to predict fast vs. slow parasite clearance, a clinical measure of resistance. | f1000research.comresearchgate.net |
| Virtual Screening for GSK3β Inhibitors | Random Forest (RF), SVM, KNN | Library of 3092 natural compounds | Identified this compound as a potent inhibitor of GSK3β, a target in neurodegenerative disorders. | mdpi.com |
| Drug Repurposing against SARS-CoV-2 | CADD, Neural Networking, Random Forest | This compound and derivatives docked to SARS-CoV-2 receptors | Predicted high antiviral activity for this compound against viral proteins through in-silico analysis. | hu.edu.jo |
Prediction of Molecular Properties (e.g., Lipophilicity, Pharmacokinetic Aspects)
The effectiveness of a drug is determined not only by its interaction with a biological target but also by its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational methods play a vital role in the early stages of drug discovery by predicting these properties for novel compounds, including derivatives of this compound. This allows for the prioritization of candidates with favorable drug-like characteristics, reducing the likelihood of late-stage failures.
QSAR and other in-silico models are frequently used to calculate a wide range of molecular descriptors that serve as proxies for pharmacokinetic properties. nih.govchemsociety.org.ng These descriptors can be calculated from the 2D or 3D structure of the molecule. For this compound and its analogues, studies have focused on predicting properties such as:
Lipophilicity: Often expressed as LogP or ALogP, this property affects a molecule's ability to cross cell membranes. Machine learning-driven screening has used lipophilicity as a key descriptor for identifying potential inhibitors. mdpi.com
Solubility and Hydration: Hydration energy, calculated via quantum chemical methods, has been shown to be a significant descriptor in QSAR models for antimalarial activity, reflecting the importance of a compound's behavior in an aqueous environment. mdpi.comresearchgate.net
Global Reactivity Descriptors: Properties derived from Density Functional Theory (DFT), such as chemical potential (μ), global hardness (H), global softness (S), and electrophilicity (ω), are used to understand the chemical reactivity and stability of different this compound derivatives. nih.govchemsociety.org.ng Comparative studies have shown that artemether has properties suggesting higher chemical activity compared to this compound and other antimalarials. chemsociety.org.ng
By integrating these predictions into the drug design cycle, researchers can fine-tune the structure of this compound derivatives not just for enhanced potency but also for improved pharmacokinetic profiles, increasing their potential for successful clinical development.
| Predicted Property | Computational Method/Descriptor | Key Findings for this compound/Derivatives | Reference |
|---|---|---|---|
| ADMET & Oral Bioavailability | In-silico ADMET/Tox prediction tools | Predicted active compounds exhibit marked antimalarial activity and are comparable to standard drugs in terms of oral bioavailability and toxicity risk. | nih.gov |
| Drug-likeness & Toxicity | Pharmacokinetic predictions (e.g., TPSA) | This compound-based compounds showed favorable drug-likeness (TPSA: 26.3–70.67 Ų) and were predicted to be non-toxic. | mdpi.com |
| Chemical Reactivity/Stability | DFT (Global hardness, softness, chemical potential) | Artemether was predicted to have the highest chemical activity among several antimalarials studied, including this compound. | chemsociety.org.ng |
| Hydration Energy | Quantum chemical methods (HF/6-31G**) | Identified as a significant molecular descriptor related to the antimalarial activity of this compound derivatives. | mdpi.comresearchgate.net |
| Lipophilicity | ALogP | Used as a key feature in machine learning models to screen for inhibitors among natural compounds. | mdpi.com |
Future Research Directions and Challenges in Artemisinin Science
Elucidation of Remaining Unclear Molecular Mechanisms
Despite its widespread use, the precise molecular mechanism of artemisinin (B1665778) remains a subject of intense investigation and some debate. mdpi.comwikipedia.orgtandfonline.com While it is widely accepted that the endoperoxide bridge is crucial for its antimalarial activity, and that its activation is iron-mediated, many details of its action are still not fully understood. wikipedia.orgmmv.orgmdpi.com
Future research must focus on several key unanswered questions. The exact in vivo source of the iron that activates this compound, whether it is heme-derived or from a non-heme source, is still debated. mdpi.com While some studies point to heme released during the parasite's digestion of hemoglobin, other evidence suggests the involvement of other iron forms. mmv.orgmdpi.com
Furthermore, the full spectrum of this compound's cellular targets is yet to be definitively identified. tandfonline.com While several proteins have been proposed as potential targets, including PfATP6 and proteins involved in the parasite's stress response, a comprehensive understanding of all the molecular players is lacking. mdpi.comjncasr.ac.in The hydrophobic nature of this compound and its metabolites allows for broad distribution within the cell, including the endoplasmic reticulum, mitochondria, and food vacuoles, suggesting multiple potential sites of action. microbialcell.com Clarifying these mechanisms is not only of fundamental scientific interest but is also crucial for understanding and overcoming resistance. mdpi.com A deeper knowledge of its mode of action will facilitate the development of new drugs and strategies to counteract resistance. mdpi.comtandfonline.com
Recent studies have also begun to explore the effects of this compound on host cells, with research indicating it can modulate inhibitory neurotransmission by targeting gephyrin, a scaffold protein at inhibitory postsynapses. uni-wuerzburg.de Understanding these off-target effects in the host is another important avenue for future investigation.
Strategies for Overcoming Resistance Mechanisms
The emergence and spread of Plasmodium falciparum resistance to this compound, particularly in Southeast Asia and more recently in Africa, poses a significant threat to global malaria control efforts. mdpi.comfrontiersin.org This partial resistance is characterized by delayed parasite clearance. who.int When combined with resistance to partner drugs in this compound-based Combination Therapies (ACTs), it can lead to high treatment failure rates. who.intiddo.org
Identification of Novel Resistance-Related Genes and Pathways
The primary molecular marker for this compound resistance is mutations in the Kelch13 (K13) propeller domain. mdpi.comannualreviews.org These mutations are associated with a reduced rate of hemoglobin endocytosis by the parasite, which in turn decreases the activation of this compound and enhances the parasite's ability to handle oxidative stress. mdpi.comjncasr.ac.in However, not all this compound resistance is linked to K13 mutations, indicating that other genetic factors are involved. mdpi.com
Development of New Therapies with Novel Mechanisms of Action
To counter the threat of resistance, the development of new therapies with novel mechanisms of action is a critical priority. annualreviews.orgdovepress.com One promising strategy is the development of Triple this compound-based Combination Therapies (TACTs). frontiersin.orgiddo.org TACTs involve adding a third drug to an existing ACT, which can restore efficacy in areas with high levels of resistance and potentially slow the emergence of new resistant strains. frontiersin.orgiddo.orgnih.gov Clinical trials are currently underway to evaluate the efficacy and safety of TACTs, such as dihydrothis compound-piperaquine plus mefloquine. nih.gov
Another approach involves targeting the parasite's cellular stress response. nih.gov this compound treatment induces an accumulation of damaged, ubiquitinated proteins. plos.org Resistant parasites show a delayed onset of this cell death pathway. plos.org Research has shown that proteasome inhibitors, which block the breakdown of these damaged proteins, can act synergistically with this compound to kill resistant parasites. plos.orgplos.org This suggests that combining artemisinins with proteasome inhibitors could be a viable strategy to overcome resistance.
Furthermore, simply extending the duration of this compound treatment from the standard three days to four or more days has been shown to be effective in clearing resistant parasite infections. plos.orgplos.org Ultimately, the long-term goal is to discover and develop new antimalarial drugs with entirely new mechanisms of action that are unaffected by current resistance pathways. annualreviews.org
Advancements in Synthetic and Biotechnological Production
The natural production of this compound in the Artemisia annua plant is low (0.01–1% of dry weight), variable, and often insufficient to meet global demand, leading to price fluctuations. mdpi.commaxapress.com Chemical synthesis is complex and not economically viable for large-scale production. tandfonline.com Therefore, significant research efforts are focused on enhancing production through synthetic and biotechnological methods.
Improving Yield and Cost-Effectiveness of Production
Metabolic engineering of A. annua itself offers a direct route to increased this compound yields. maxapress.com This involves overexpressing key enzymes in the this compound biosynthetic pathway. maxapress.comcabidigitallibrary.org Strategies include:
Overexpressing rate-limiting enzymes: Increasing the expression of enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl diphosphate (B83284) synthase (FPS), and amorpha-4,11-diene synthase (ADS) has been shown to boost this compound content. maxapress.com A recent study co-overexpressing six key enzymes (IDI, FPS, ADS, CYP71AV1, AACPR, and DBR2) resulted in up to a 200% increase in this compound content in transgenic plants. nih.gov
Blocking competing pathways: Downregulating genes for enzymes like squalene (B77637) synthase (SQS), which diverts the precursor farnesyl diphosphate (FPP) to sterol synthesis, can redirect metabolic flux towards this compound production. cabidigitallibrary.orgoup.com
Regulating transcription factors: Identifying and manipulating transcription factors that control the expression of biosynthetic genes can simultaneously upregulate the entire pathway. cabidigitallibrary.orgresearchgate.net
Another highly successful approach is the semi-synthetic production of this compound. This method utilizes microbial fermentation, primarily in engineered Saccharomyces cerevisiae (yeast), to produce high levels of the precursor artemisinic acid. nih.gov This precursor is then chemically converted to this compound. mdpi.com This semi-synthetic process became commercially viable in 2013 and has been instrumental in stabilizing the this compound supply. Further improvements in fermentation efficiency and chemical conversion processes continue to be an area of active research, with the goal of further reducing costs.
| Production Strategy | Method | Key Genes/Enzymes Targeted | Reported Yield Increase |
| Metabolic Engineering of A. annua | Overexpression of single or multiple biosynthetic genes | HMGR, FPS, ADS, CYP71AV1, DBR2 | 22.5% to >200% maxapress.comnih.gov |
| Blocking competing pathways | Squalene Synthase (SQS) | Upregulation of this compound pathway genes cabidigitallibrary.orgoup.com | |
| Semi-synthetic Production | Microbial Fermentation (Yeast) | Full MVA pathway, ADS, CYP71AV1, CPR | Artemisinic acid yields up to 25 g/L nih.gov |
| Heterologous Production | Expression in other plants (e.g., Tobacco) | ADS, CYP71AV1, DBR2, tHMGR | ~7 µg/g dry weight this compound mdpi.com |
Exploring Alternative Biosynthetic Precursors and Pathways
The established biosynthetic pathway proceeds from farnesyl diphosphate (FPP) through intermediates like amorpha-4,11-diene, artemisinic alcohol, artemisinic aldehyde, and dihydroartemisinic acid (DHAA), which is the direct precursor to this compound. mdpi.comoup.com
Research is ongoing to explore alternative ways to manipulate this pathway for more efficient production. One area of investigation is the potential of alternative precursors. For instance, some A. annua chemotypes produce high levels of artemisinic acid but low levels of this compound, and vice versa. tandfonline.com Developing cost-effective chemical conversions from both artemisinic acid and DHAA is crucial. springermedizin.de
Furthermore, heterologous production in alternative hosts other than yeast is being explored. Tobacco (Nicotiana spp.) has been used as a plant-based "factory" due to its rapid growth and high biomass. Scientists have successfully engineered tobacco plants to produce this compound, albeit at lower levels than in A. annua. tandfonline.com The moss Physcomitrella patens has also been investigated as a potential production host. A key challenge in these heterologous plant systems is the presence of endogenous enzymes, such as glycosyltransferases, that can modify this compound precursors into unusable forms. Future work will focus on overcoming these bottlenecks in alternative hosts to create viable, large-scale production platforms independent of A. annua cultivation.
Exploration of Novel Preclinical Applications Beyond Initial Focus
While this compound and its derivatives are renowned for their antimalarial properties, extensive preclinical research has unveiled their potential across a broad spectrum of other diseases. iiarjournals.orgnih.goviiarjournals.orgresearchgate.net This expansion of investigation into novel applications is a dynamic and promising area of this compound science.
Anticancer Activity: A significant body of preclinical evidence suggests that artemisinins possess potent anticancer properties. iiarjournals.orgnih.goviiarjournals.org The proposed mechanisms are multifaceted and include the generation of reactive oxygen species (ROS), induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). iiarjournals.orgiiarjournals.org Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including those of the breast, lung, pancreas, and glioma. iiarjournals.orgnih.gov Furthermore, derivatives like dihydrothis compound (B1670584) and artesunate (B1665782) have demonstrated the ability to sensitize cancer cells to conventional chemotherapy drugs, a phenomenon known as chemosensitization. iiarjournals.orgiiarjournals.org This suggests a potential role for artemisinins in combination therapies to overcome drug resistance in cancer treatment. iiarjournals.org
Anti-inflammatory Effects: this compound and its analogues have demonstrated significant anti-inflammatory potential in various preclinical models. nih.govgdddrjournal.com Their mechanisms of action involve the modulation of key inflammatory pathways. For instance, they have been shown to inhibit the activation of the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov These compounds also appear to downregulate inflammatory signaling pathways like NF-κB. Preclinical studies in animal models of gout and inflammatory neurological diseases have shown promising results, with this compound treatment leading to reduced inflammation and tissue protection. gdddrjournal.com
Antiviral Properties: The antiviral activity of this compound and its derivatives is another emerging area of research. mdpi.comnih.govoup.com Preclinical studies have indicated their efficacy against a range of viruses. mdpi.comoup.com For example, artesunate has been reported to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). mdpi.comoup.com Research has also explored their potential against coronaviruses, including SARS-CoV-2. mdpi.comacs.org Docking studies suggest that this compound and artesunate may interfere with the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor, a critical step for viral entry into host cells. In vitro studies have confirmed the ability of several this compound compounds to inhibit SARS-CoV-2 replication. acs.org
Other Parasitic Infections: Beyond malaria, this compound has shown activity against other parasites like Schistosoma and Leishmania. iiarjournals.org
The following table summarizes the key preclinical findings for these novel applications:
| Application | Key Preclinical Findings | Investigated Compounds |
| Anticancer | Induction of apoptosis, inhibition of angiogenesis, generation of ROS, chemosensitization. iiarjournals.orgiiarjournals.org | This compound, Dihydrothis compound, Artesunate. iiarjournals.orgnih.gov |
| Anti-inflammatory | Inhibition of NLRP3 inflammasome, reduction of pro-inflammatory cytokines (TNF-α, IL-6), downregulation of NF-κB pathway. nih.gov | This compound, Artemether (B1667619), Artesunate, Dihydrothis compound. nih.gov |
| Antiviral | Inhibition of viral replication (e.g., HCMV, HSV-1, SARS-CoV-2), potential interference with viral entry. mdpi.comoup.comacs.org | This compound, Artesunate, Arteannuin B, Dihydrothis compound. mdpi.comacs.org |
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental research is proving to be a powerful driver of innovation in this compound science. This integrated approach accelerates the discovery and development of new this compound-based compounds and provides deeper insights into their mechanisms of action.
Mechanism of Action Studies: Computational methods, such as density functional theory calculations, molecular docking, and molecular dynamics simulations, are being employed to investigate the intricate mechanisms by which this compound and its derivatives exert their biological effects. nih.gov For instance, computational studies have been used to explore the interaction of this compound with its proposed targets, such as heme and PfATP6, a calcium pump in the malaria parasite. nih.gov These models help to elucidate how the this compound molecule is activated and how it subsequently inhibits crucial parasite functions, ultimately leading to its death. nih.gov
Drug Design and Screening: A significant application of computational chemistry in this field is the use of Quantitative Structure-Activity Relationship (QSAR) studies. nih.govacs.orgtandfonline.com QSAR models establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity. tandfonline.com By analyzing large datasets of compounds, these models can identify key molecular descriptors—such as electronic, geometric, and topological features—that are crucial for antimalarial potency. acs.orgtandfonline.com This knowledge is then used to virtually screen large libraries of compounds and to rationally design new derivatives with potentially enhanced activity. acs.org Both linear (e.g., multiple linear regression) and non-linear (e.g., neural networks) models have been developed to predict the biological activity of novel this compound analogues. nih.govacs.org
Validation and Optimization: Computational models are validated and refined through experimental testing. For example, the predictive accuracy of QSAR models is assessed by synthesizing and evaluating the biological activity of the most promising candidates identified through in silico screening. mdpi.com Similarly, molecular docking simulations, which predict the binding orientation of a ligand to its target, can be validated by experimental techniques that probe these interactions directly. nih.gov This iterative cycle of computational prediction and experimental validation allows for the continuous optimization of both the models and the drug candidates.
The integration of these methodologies is summarized in the table below:
| Methodology | Application in this compound Research | Examples of Techniques |
| Computational Modeling | Elucidating mechanism of action, predicting biological activity, designing new derivatives. nih.govacs.orgnih.gov | Molecular Docking, Molecular Dynamics, QSAR, CoMFA. nih.govacs.orgnih.gov |
| Experimental Research | Validating computational predictions, determining biological activity, synthesizing new compounds. nih.govmdpi.com | In vitro/in vivo activity assays, chemical synthesis, structural analysis. |
| Integrated Approach | Accelerating drug discovery, optimizing lead compounds, providing deeper mechanistic insights. | Iterative cycle of in silico design, synthesis, and biological evaluation. |
Standardization of Analytical Protocols for Consistency in Research
Ensuring the consistency and reliability of research findings on this compound and its derivatives hinges on the standardization of analytical protocols. The lack of uniform methods for quantification can lead to discrepancies in reported this compound content in plant materials and extracts, hindering comparative studies and the development of quality control standards.
Challenges in this compound Analysis: The analysis of this compound presents several challenges. The molecule lacks a strong chromophore, making its detection by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection difficult, although not impossible at low wavelengths. nih.gov Furthermore, the stability of this compound and its derivatives can be an issue, with the potential for degradation during sample preparation and analysis. who.int The presence of impurities and related compounds in plant extracts can also interfere with accurate quantification.
Common Analytical Techniques: A variety of analytical methods have been developed for the quantification of this compound. Thin-Layer Chromatography (TLC) is a simple and cost-effective method, but it is generally considered less accurate than HPLC and often underestimates this compound content. mmv.org HPLC is the most common method, and it can be coupled with various detectors, including UV, Evaporative Light Scattering Detector (ELSD), and Mass Spectrometry (MS). mmv.orgresearchgate.net HPLC-UV, despite the molecule's weak UV absorption, has been validated for the analysis of underivatized this compound and its precursors. nih.gov HPLC-ELSD is another option, while LC-MS offers higher sensitivity and is particularly useful for detecting impurities at low levels. mmv.org
The Need for Standardization: To address the inconsistencies in analytical results, there is a clear need for the development and adoption of standardized protocols. This includes standardizing procedures for:
Sample Preparation: Consistent methods for extracting this compound from plant material are crucial. The choice of solvent and extraction technique can significantly impact the yield. mmv.org
Chromatographic Conditions: Optimization and standardization of HPLC parameters such as the column, mobile phase composition, and flow rate are necessary for reproducible results. cabidigitallibrary.org
Detection Methods: While various detectors can be used, establishing reference methods and ensuring proper validation for each is important for data comparability.
Reference Standards: The availability and use of certified reference materials for this compound and its derivatives are essential for accurate calibration and quantification.
The following table provides an overview of common analytical techniques and their characteristics:
| Analytical Technique | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Simple, low cost. mmv.org | Often underestimates content, primarily qualitative. mmv.orguniversiteitleiden.nl |
| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Widely available, validated for underivatized compounds. nih.gov | Lower sensitivity due to weak chromophore. nih.gov |
| High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | Does not require a chromophore. | Can have issues with repeatability of retention time. mmv.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and selectivity, good for impurity profiling. mmv.orgresearchgate.net | Higher cost and complexity. |
Addressing Supply and Demand Gaps through Research Innovation
A persistent challenge in the global fight against malaria is the volatile supply and cost of this compound. mmv.org The primary source of this life-saving compound is the plant Artemisia annua, which naturally produces it in low concentrations (0.1-1% of dry weight). oup.com This low yield, coupled with fluctuations in agricultural production, creates a precarious supply chain that struggles to meet the consistent global demand for this compound-based Combination Therapies (ACTs). mmv.orgresearchgate.net Research and innovation are therefore critical to bridging this supply and demand gap.
Metabolic Engineering and Synthetic Biology in Artemisia annua : A major focus of research is to enhance the production of this compound directly within the A. annua plant through metabolic engineering. oup.comtandfonline.comnih.gov This involves manipulating the plant's genetic pathways to increase the output of this compound. Key strategies include:
Overexpression of Biosynthetic Genes: Scientists have successfully overexpressed key genes in the this compound biosynthetic pathway, such as ADS (amorpha-4,11-diene synthase), CYP71AV1, and DBR2. oup.comnih.govoup.com This has led to transgenic plants with significantly higher this compound content, in some cases reaching up to 3.4-fold increases compared to wild-type plants. oup.com
Enhancing Precursor Supply: Another approach is to boost the production of the precursor molecules for this compound biosynthesis. Overexpressing genes from the upstream mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, such as HMGR and FPS, has also resulted in increased this compound yields. oup.comnih.gov
Regulating Trichome Development: this compound is synthesized and stored in glandular secretory trichomes on the plant's leaves. wisdomlib.org Research into the transcription factors that control trichome development, such as AaMYB and AaWRKY, offers another avenue to increase the plant's capacity for this compound production. wisdomlib.org
Heterologous Production Systems: To create a more stable and scalable supply chain, researchers are exploring the production of this compound or its precursors in heterologous systems, such as microbes and other plants. tandfonline.comwisdomlib.orgnih.govnih.gov
Microbial Fermentation: Significant progress has been made in engineering microorganisms like Saccharomyces cerevisiae (yeast) to produce artemisinic acid, a precursor that can be chemically converted to this compound. oup.comnih.gov This semi-synthetic approach offers the potential for large-scale, controlled production in bioreactors.
Production in Other Plants: Scientists have also successfully transferred the this compound biosynthetic pathway into other plants, such as tobacco (Nicotiana tabacum). tandfonline.cominnovations-report.com Tobacco's high biomass makes it an attractive alternative for producing artemisinic acid, potentially leading to a more cost-effective production system. innovations-report.com
Agricultural Innovations: Alongside biotechnological approaches, traditional breeding programs and improved agricultural practices continue to play a role in increasing this compound supply. wisdomlib.orgwur.nl This includes selecting for high-yielding cultivars and optimizing growing conditions, such as photoperiod, to maximize both biomass and this compound content. aip.org
The table below highlights key research innovations aimed at improving this compound supply:
| Innovation Strategy | Approach | Key Findings and Potential |
| Metabolic Engineering of A. annua | Overexpression of biosynthetic genes, enhancing precursor pathways, and regulating trichome formation. oup.comnih.govwisdomlib.org | Significant increases in in-planta this compound content, with some transgenic lines showing over 3-fold higher yields. oup.com |
| Heterologous Production | Engineering microbes (e.g., yeast) or other plants (e.g., tobacco) to produce this compound precursors. tandfonline.comoup.comnih.govinnovations-report.com | Potential for stable, scalable, and potentially more cost-effective production of artemisinic acid for semi-synthesis. nih.govinnovations-report.com |
| Agricultural Improvements | Selective breeding of high-yield cultivars and optimization of cultivation practices. wisdomlib.orgwur.nlaip.org | Increased this compound yields through improved plant genetics and optimized growing conditions. aip.org |
Q & A
Q. What are the standard methods for extracting artemisinin from Artemisia annua?
The most widely used methods include:
- Soxhlet extraction with non-polar solvents (e.g., hexane) to isolate this compound from dried plant material .
- Supercritical CO₂ extraction , which minimizes solvent waste and improves yield by optimizing pressure (25–30 MPa) and temperature (40–50°C) .
- Ultrasound-assisted extraction (UAE), which reduces extraction time by disrupting plant cell walls through cavitation .
For reproducibility, ensure plant material is standardized (e.g., harvest time, geographic origin) to minimize variability in this compound content .
Advanced Research Question
Q. How can computational methods like COSMO-RS optimize solvent selection for this compound extraction?
The COSMO-RS (Conductor-like Screening Model for Real Solvents) approach predicts solvent polarity and solubility parameters to identify green alternatives. For example:
- Carbonate solvents (e.g., dimethyl carbonate) show high this compound solubility (≈120 mg/mL) while reducing environmental impact .
- Experimental validation should follow computational screening, with calibration against limited datasets (e.g., HPLC-measured solubility) to refine predictions .
Basic Research Question
Q. What analytical techniques are used for quantifying this compound?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) remains the gold standard, achieving limits of detection (LOD) < 0.1 µg/mL .
- Thin-layer chromatography (TLC) with derivatization (e.g., anisaldehyde-sulfuric acid) provides rapid qualitative analysis but lacks precision for quantification .
- Liquid chromatography-mass spectrometry (LC-MS) is critical for detecting this compound derivatives in complex biological matrices .
Advanced Research Question
Q. Q. How do genomic studies contribute to understanding this compound resistance in Plasmodium?
- Pathway-based network analysis integrates genomic variation (e.g., PfK13 mutations) and transcriptomic data to map resistance mechanisms, such as altered stress response pathways .
- CRISPR-Cas9 gene editing validates candidate resistance genes (e.g., PfCoronin) in parasite cultures, linking genetic changes to delayed this compound clearance .
Advanced Research Question
Q. Q. What strategies enhance this compound biosynthesis in engineered Artemisia annua?
- Metabolic engineering upregulates three key genes: HMGR (mevalonate pathway), FPS (farnesyl pyrophosphate synthase), and DBR2 (double-bond reductase 2), increasing this compound yield to 3.2% of leaf dry weight .
- Light-regulated promoters (e.g., from chlorophyll-binding proteins) synchronize gene expression with photosynthetic activity to optimize precursor availability .
Advanced Research Question
Q. How does this compound induce apoptosis in cancer cells?
- G1-phase cell cycle arrest : this compound (300 µM, 72h) downregulates cyclin D1 and CDK4, blocking cell cycle progression in neuroblastoma cells .
- Mitochondrial apoptosis pathway : Increased Annexin V/PI staining and caspase-3 activation confirm apoptosis induction via ROS-mediated mitochondrial dysfunction .
Basic Research Question
Q. What are common challenges in validating this compound’s antimalarial efficacy in clinical trials?
- Heterogeneous patient populations : Genetic diversity in Plasmodium strains (e.g., African vs. Southeast Asian isolates) complicates dose-response comparisons .
- Endpoint selection : Parasite clearance half-life (PC½) must be standardized across studies to ensure data comparability .
Advanced Research Question
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?
- Population pharmacokinetic modeling accounts for covariates like body weight, liver function, and CYP450 enzyme activity to explain inter-individual variability .
- Harmonized protocols : Use standardized blood sampling intervals (e.g., 0, 2, 4, 8, 24h post-dose) and LC-MS/MS for metabolite quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
